An In-depth Technical Guide to the Mechanism of Action of ABBV-167 and the GARP-TGFβ Axis Targeted by AbbVie's ABBV-151
For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the mechanism of action of AbbVie's compound ABBV-167.
Author: BenchChem Technical Support Team. Date: November 2025
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the mechanism of action of AbbVie's compound ABBV-167. Initial inquiries regarding ABBV-167 and the GARP-TGFβ signaling pathway have revealed a common point of confusion. This document clarifies that ABBV-167 is a prodrug of venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, and its primary function is to optimize the delivery of venetoclax.
Separately, this guide will delve into the mechanism of another AbbVie compound, ABBV-151 (livmoniplimab), which is a first-in-class monoclonal antibody that distinctively targets the Glycoprotein-A Repetitions Predominant (GARP)-Transforming Growth Factor-beta 1 (TGF-β1) complex. This comprehensive analysis will address the distinct therapeutic strategies and molecular interactions of both compounds.
Part 1: ABBV-167 - A Venetoclax Prodrug for Enhanced Oral Delivery
ABBV-167 is not a direct modulator of the GARP-TGFβ axis. Instead, it is a phosphate prodrug of venetoclax, a potent and selective BCL-2 inhibitor.[1] The core mechanism of ABBV-167 is to provide improved aqueous solubility and oral bioavailability, leading to the efficient in-vivo conversion to its active form, venetoclax.
Mechanism of Action of Venetoclax (the Active Form of ABBV-167)
Venetoclax functions as a BH3-mimetic agent, targeting the anti-apoptotic protein BCL-2.[2] In many hematologic malignancies, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), the overexpression of BCL-2 is a key survival mechanism for cancer cells, allowing them to evade programmed cell death (apoptosis).[3][4]
The BCL-2 protein sequesters pro-apoptotic proteins, such as BIM, BID, and PUMA, preventing them from activating the intrinsic apoptotic pathway.[1] Venetoclax selectively binds with high affinity to the BH3-binding groove of the BCL-2 protein, displacing these pro-apoptotic proteins.[5][6] The release of pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize on the mitochondrial outer membrane, causing mitochondrial outer membrane permeabilization (MOMP).[5][6] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and executing apoptosis.[7]
An In-depth Technical Guide to the Discovery and Development of ABBV-167: A Novel Venetoclax Prodrug
For Researchers, Scientists, and Drug Development Professionals Executive Summary ABBV-167 is a phosphate prodrug of the potent B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax. Developed by AbbVie, ABBV-167 was designed...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABBV-167 is a phosphate prodrug of the potent B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax. Developed by AbbVie, ABBV-167 was designed to address the high pill burden associated with venetoclax, a consequence of its low aqueous solubility and the need for a high-fat meal to ensure adequate absorption. By transiently masking a hydroxyl group on venetoclax with a phosphate moiety, ABBV-167 achieves significantly enhanced aqueous solubility, enabling higher drug loading in a smaller tablet. Following oral administration, ABBV-167 undergoes rapid and efficient conversion to the active parent drug, venetoclax, in vivo. Clinical studies in healthy volunteers have demonstrated that ABBV-167 provides comparable venetoclax exposure to the commercial formulation, with the added advantages of a reduced food effect and a lower pill burden. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ABBV-167, including detailed experimental protocols and key preclinical and clinical data.
Introduction: The Rationale for a Venetoclax Prodrug
Venetoclax is a first-in-class, orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein BCL-2.[1] Its development revolutionized the treatment of certain hematological malignancies, particularly chronic lymphocytic leukemia (CLL).[1] However, venetoclax's physicochemical properties present significant formulation challenges. It is a large, lipophilic molecule with very low aqueous solubility, falling into the "beyond rule of five" chemical space.[2][3] To overcome this, the commercial formulation of venetoclax is an amorphous solid dispersion, which enhances bioavailability but results in a large tablet size and a significant food effect, requiring administration with a high-fat meal.[4] This can lead to a high pill burden for patients, potentially impacting compliance.
To address these limitations, a prodrug strategy was employed. The primary objective was to develop a transiently modified version of venetoclax with improved aqueous solubility that would efficiently convert back to the active parent drug in the body. This approach led to the discovery and development of ABBV-167, a phosphate prodrug of venetoclax.[4]
Discovery and Physicochemical Properties of ABBV-167
The discovery of ABBV-167 involved the strategic placement of a phosphate group onto the venetoclax molecule. This modification dramatically increases the aqueous solubility of the compound, a key factor in enabling a higher drug load in a solid dosage form.[2][3]
Chemical Structure
ABBV-167 is chemically described as [5-[5-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]phenoxy]pyrrolo[2,3-b]pyridin-7-yl]methyl dihydrogen phosphate.[5]
Physicochemical Data
A comparison of the key physicochemical properties of venetoclax and ABBV-167 is summarized in the table below.
ABBV-167 is a prodrug and is pharmacologically inactive until it is converted to venetoclax. Venetoclax exerts its therapeutic effect by selectively binding to the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway.
In many cancers, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM and preventing them from inducing cell death. Venetoclax mimics the action of these pro-apoptotic proteins, binding to the BH3-binding groove of BCL-2 with high affinity. This displaces the pro-apoptotic proteins, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase activation and apoptosis.
Figure 1: Simplified BCL-2 signaling pathway and the mechanism of action of venetoclax.
Preclinical Development
In Vitro and In Vivo Conversion
Preclinical studies in mice and dogs demonstrated that ABBV-167 is rapidly and extensively converted to venetoclax following both intravenous and oral administration.[4] This efficient in vivo conversion is crucial for a prodrug's success, ensuring that the active therapeutic agent reaches its target in sufficient concentrations.
Preclinical Pharmacokinetics
The pharmacokinetic profiles of ABBV-167 and the resulting venetoclax exposure were evaluated in mice and dogs. The data from these studies are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetics of Venetoclax After Oral Administration of ABBV-167 in Mice
Dose (mg/kg)
Cmax (ng/mL)
Tmax (hr)
AUCinf (ng*hr/mL)
10
1,200
4
12,000
100
15,000
6
200,000
Table 2: Single-Dose Pharmacokinetics of Venetoclax After Oral Administration of ABBV-167 in Dogs
Dose (mg/kg)
Cmax (ng/mL)
Tmax (hr)
AUCinf (ng*hr/mL)
1
200
2
1,500
10
2,500
4
25,000
Clinical Development
A Phase 1, open-label, randomized, crossover study was conducted in healthy female subjects to evaluate the pharmacokinetics, safety, and food effect of ABBV-167 compared to the commercial venetoclax formulation.
Clinical Pharmacokinetics
The study demonstrated that a single oral dose of ABBV-167, administered as either a solution or a tablet, resulted in comparable venetoclax exposure to the commercial venetoclax tablet.[4] Importantly, ABBV-167 exhibited a significantly reduced food effect.[4]
Table 3: Geometric Mean Pharmacokinetic Parameters of Venetoclax Following Administration of Venetoclax Tablet or ABBV-167 as a Solution or Tablet in Healthy Volunteers
Formulation
Condition
N
Cmax (ng/mL)
Tmax (hr)
AUCinf (ng*hr/mL)
Venetoclax Tablet
Fasting
12
237
7.9
4030
Venetoclax Tablet
High-Fat Meal
12
1140
5.9
20100
ABBV-167 Solution
Fasting
11
938
4.0
12400
ABBV-167 Tablet
Fasting
11
754
4.5
11100
ABBV-167 Tablet
High-Fat Meal
12
1180
5.0
19600
Safety and Tolerability
In the Phase 1 study, ABBV-167 was generally well-tolerated, with a safety profile consistent with that of venetoclax.[4]
Experimental Protocols
Synthesis of ABBV-167 (Conceptual Outline)
The synthesis of ABBV-167 involves the chemical modification of venetoclax. A detailed, step-by-step protocol for the large-scale GMP synthesis is proprietary to AbbVie. However, a general conceptual workflow is as follows:
Figure 2: Conceptual workflow for the synthesis of ABBV-167.
BCL-2 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of venetoclax (derived from ABBV-167) to the BCL-2 protein.
Materials:
Recombinant human BCL-2 protein
Biotinylated BIM BH3 peptide
Europium-labeled anti-GST antibody (or other suitable donor fluorophore)
Prepare serial dilutions of the test compound in assay buffer.
In a 384-well plate, add the BCL-2 protein, biotinylated BIM peptide, and the test compound dilutions.
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
Add the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore.
Incubate for another specified period (e.g., 30 minutes).
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
Calculate the TR-FRET ratio (acceptor emission / donor emission).
Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 3: Experimental workflow for the BCL-2 TR-FRET binding assay.
In Vivo Efficacy Studies in Xenograft Models
Animal Model:
Immunocompromised mice (e.g., NOD/SCID or NSG)
Tumor Cell Implantation:
Culture a BCL-2-dependent human tumor cell line (e.g., a CLL or AML cell line).
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
Subcutaneously inject a defined number of cells into the flank of each mouse.
Monitor the mice for tumor growth.
Drug Administration and Monitoring:
Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, venetoclax, ABBV-167).
Administer the drugs orally at the desired dose and schedule.
Measure tumor volume (e.g., with calipers) and body weight regularly.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
Logical Relationship: The Prodrug Advantage
The development of ABBV-167 exemplifies a successful prodrug strategy to overcome the limitations of a potent but poorly soluble parent drug. The logical relationship between the properties of venetoclax, the modifications in ABBV-167, and the resulting clinical benefits is illustrated below.
Figure 4: Logical flow diagram illustrating the advantages of the ABBV-167 prodrug approach.
Conclusion
The discovery and development of ABBV-167 represent a significant advancement in the formulation and delivery of the BCL-2 inhibitor venetoclax. By employing a phosphate prodrug strategy, AbbVie has successfully addressed the challenges of low aqueous solubility and high pill burden associated with the parent drug. ABBV-167 demonstrates efficient conversion to venetoclax in vivo, providing comparable therapeutic exposure with the added benefits of a reduced food effect and improved patient convenience. This case study serves as a valuable example for drug development professionals facing similar challenges with "beyond rule of five" molecules, highlighting the potential of prodrug approaches to optimize the clinical utility of potent therapeutic agents.
ABBV-167 and the BCL-2 Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor. This document provides a compre...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor. This document provides a comprehensive technical overview of the core mechanism of action of ABBV-167, focusing on the BCL-2 inhibition pathway. It details the molecular interactions, downstream signaling events, and the methodologies used to characterize this therapeutic approach. Quantitative data from preclinical and clinical studies are summarized to provide a consolidated resource for researchers in oncology and drug development.
Introduction to ABBV-167 and BCL-2 Inhibition
ABBV-167 was developed to improve upon the pharmaceutical properties of its active form, venetoclax. As a phosphate prodrug, ABBV-167 exhibits significantly increased water solubility, which allows for high drug loading in tablets and potentially reduces the pill burden for patients.[1][2] Following oral administration, ABBV-167 is rapidly and efficiently converted to venetoclax in vivo.[3][4][5][6]
The therapeutic target, BCL-2, is a key anti-apoptotic protein that is frequently overexpressed in various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][7] This overexpression allows cancer cells to evade programmed cell death (apoptosis), contributing to tumor progression and resistance to conventional therapies.[7] Venetoclax, the active metabolite of ABBV-167, is a BH3 mimetic that restores the natural process of apoptosis in these malignant cells.[7]
The BCL-2 Inhibition Pathway
The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins. This family includes pro-apoptotic members (e.g., BAX, BAK), anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1), and BH3-only proteins (e.g., BIM, PUMA, BAD) that act as sensors of cellular stress.
Under normal physiological conditions, anti-apoptotic proteins like BCL-2 sequester pro-apoptotic BH3-only proteins, preventing them from activating the effector proteins BAX and BAK. In cancer cells with BCL-2 overexpression, this balance is shifted towards survival.
Venetoclax acts by binding with high affinity to the BH3-binding groove of the BCL-2 protein.[8] This action displaces pro-apoptotic BH3-only proteins, such as BIM.[8] The liberated BIM is then free to activate BAX and BAK, which subsequently oligomerize and insert into the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the activation of caspases, ultimately executing apoptosis.[2][9]
The efficacy of venetoclax, the active form of ABBV-167, has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical In Vitro Cytotoxicity of Venetoclax
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again three times with TBST.
4. Detection:
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
Visualize protein bands using a chemiluminescence imaging system.
Diagram 2: Western Blotting workflow.
BH3 Profiling
BH3 profiling is a functional assay to determine a cell's dependence on anti-apoptotic BCL-2 family proteins for survival.
1. Cell Preparation:
Isolate primary tumor cells or use cultured cell lines.
Plate cells in a 96-well or 384-well plate at a concentration of 20,000 cells/well.[14]
2. Treatment with BH3 Mimetics:
Treat cells with a panel of BH3 mimetics at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 4 hours.[14] The toolkit can include venetoclax (BCL-2 specific), AZD-5991 (MCL-1 specific), and A-1155463 (BCL-xL specific).[14]
3. Apoptosis Detection:
Stain cells with Annexin V and a viability dye (e.g., 7-AAD or Zombie Aqua Dye).[1][14]
Alternatively, for permeabilized cells, after treatment with BH3-only peptides, fix the cells and stain for cytochrome c release.[15]
4. Flow Cytometry Analysis:
Acquire data on a flow cytometer.
Analyze the percentage of apoptotic cells (Annexin V positive) or cells that have undergone MOMP (cytochrome c negative) in response to each BH3 mimetic.
Diagram 3: BH3 Profiling experimental workflow.
Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the direct binding affinity and kinetics of small molecules to their protein targets.
1. Ligand Immobilization:
Select a suitable sensor chip (e.g., CM5).
Activate the sensor surface.
Immobilize recombinant BCL-2 protein onto the sensor chip surface.[16]
2. Analyte Binding:
Prepare a series of dilutions of venetoclax (the analyte) in running buffer.
Inject the analyte solutions over the sensor surface containing the immobilized BCL-2.[16]
Monitor the change in refractive index in real-time to observe association and dissociation.
3. Data Analysis:
Use a 1:1 kinetic binding model to analyze the sensorgram data.[17]
Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
ABBV-167 represents a significant advancement in the formulation of BCL-2 inhibitors, offering a more patient-friendly alternative to venetoclax with improved pharmaceutical properties. Its mechanism of action, through the potent and selective inhibition of BCL-2 by its active metabolite venetoclax, effectively restores the apoptotic pathway in cancer cells dependent on BCL-2 for survival. The experimental protocols and quantitative data presented in this guide provide a valuable resource for the scientific community to further explore and build upon the therapeutic potential of BCL-2 inhibition in oncology.
Technical Whitepaper on the Preclinical Toxicology of Telisotuzumab Vedotin (ABBV-167)
Disclaimer: Publicly available information distinguishes between two AbbVie development candidates designated ABBV-167. The first, Telisotuzumab Vedotin (Teliso-V), is a c-Met-directed antibody-drug conjugate (ADC) for o...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Publicly available information distinguishes between two AbbVie development candidates designated ABBV-167. The first, Telisotuzumab Vedotin (Teliso-V), is a c-Met-directed antibody-drug conjugate (ADC) for oncology. The second is a phosphate prodrug of the BCL-2 inhibitor Venetoclax.[1][2][3][4] This document focuses on Telisotuzumab Vedotin , as its mechanism of action aligns more closely with the technical requirements of the prompt, including signaling pathways. Detailed proprietary preclinical toxicology reports for Telisotuzumab Vedotin are not publicly available; this guide synthesizes information from published clinical trial data and pharmacological summaries.
Introduction and Mechanism of Action
Telisotuzumab vedotin (Teliso-V) is an antibody-drug conjugate (ADC) developed by AbbVie that targets c-Met, a receptor tyrosine kinase that is often overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).[5][6] Aberrant c-Met activation is implicated in tumor development and progression.[7] Teliso-V is designed to deliver a potent cytotoxic agent specifically to cancer cells, thereby minimizing systemic toxicity.[5][8]
The compound consists of three main components:
Antibody: A humanized IgG1κ monoclonal antibody, telisotuzumab (also known as ABT-700), that specifically binds to the c-Met receptor on the surface of tumor cells.[9][10]
Payload: The small molecule monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent.[7]
Linker: A protease-cleavable valine-citrulline linker that connects the MMAE payload to the antibody.[7][10]
The mechanism of action begins with the antibody component binding to c-Met on expressing cells.[9] The ADC-receptor complex is then internalized by the cell. Inside the cell, the linker is cleaved, releasing the MMAE payload.[5] Free MMAE disrupts the microtubule network, leading to cell cycle arrest and subsequent apoptotic cell death.[7][9]
Signaling Pathway and Drug Delivery
The following diagram illustrates the targeted delivery and intracellular mechanism of action of Telisotuzumab Vedotin.
Caption: Mechanism of Action of Telisotuzumab Vedotin.
Summary of Preclinical Toxicology Findings
While specific IND-enabling toxicology reports are proprietary, information from public sources indicates that the toxicological profile of Teliso-V was evaluated in animals and was considered acceptable for human trials.[1][8] Key findings and anticipated toxicities are based on the individual components of the ADC and observations in clinical studies.
Toxicological Finding / Area of Concern
Species / Context
Summary of Observation
Source(s)
Embryo-fetal Toxicity
Animal (Rat)
Based on the mechanism of its MMAE payload, Teliso-V can cause fetal harm. Administration of MMAE to pregnant rats resulted in embryo-fetal mortality and structural abnormalities at exposures similar to the recommended clinical dose.
The most common treatment-related adverse events (any grade) observed in clinical trials include peripheral sensory neuropathy, peripheral edema, fatigue, and nausea. Grade ≥3 peripheral sensory neuropathy has been reported.
Detailed preclinical protocols for Teliso-V are not publicly available. However, based on standard practices for ADC development and mentions in the literature, the following methodologies are representative of the studies conducted.
In Vivo Antitumor Activity Studies
Objective: To determine the efficacy of Teliso-V in reducing tumor growth in animal models.
Methodology:
Model System: Xenograft models using human tumor cell lines with varying levels of c-Met expression are implanted into immunocompromised mice.[8]
Dosing: Animals are treated with Teliso-V intravenously at various dose levels and schedules (e.g., once every 2 or 3 weeks).[10]
Endpoints: Tumor volume is measured regularly using calipers. Animal body weight is monitored as a general measure of toxicity. At the end of the study, tumors may be excised for biomarker analysis (e.g., IHC for c-Met).
Control Groups: Vehicle control and potentially a non-targeting ADC control are included to demonstrate specificity.
General Toxicology Studies
Objective: To evaluate the safety profile and determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in relevant animal species.
Methodology:
Species: Typically conducted in two species (a rodent, e.g., rat, and a non-rodent, e.g., cynomolgus monkey) in accordance with regulatory guidelines.
Dosing: Repeat-dose intravenous administration of Teliso-V for a defined period (e.g., 4 or 13 weeks).
Monitoring: Includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), and clinical pathology (hematology, coagulation, serum chemistry).
Pathology: At termination, a full necropsy is performed, with organ weights recorded and a comprehensive set of tissues collected for histopathological examination.
Preclinical Workflow Visualization
The diagram below outlines a typical workflow for the preclinical assessment of an antibody-drug conjugate like Telisotuzumab Vedotin.
Caption: General Preclinical Development Workflow for an ADC.
Unveiling the Preclinical Pharmacokinetic Profile of ABBV-167: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the preclinical pharmacokinetics of ABBV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax, i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical pharmacokinetics of ABBV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax, in animal models. The development of ABBV-167 was aimed at improving the aqueous solubility of venetoclax and potentially reducing the pill burden for patients.[1][2][3] This document summarizes key pharmacokinetic parameters in mice and dogs, details the experimental methodologies employed in these studies, and visualizes the metabolic conversion and experimental processes.
Executive Summary
Preclinical studies in both mice and dogs demonstrate that ABBV-167 is characterized by high clearance and rapid and extensive conversion to its parent compound, venetoclax, following both intravenous (IV) and oral (PO) administration.[1] Circulating concentrations of the prodrug are minimal, with less than 1% remaining in circulation one hour after administration.[1] This efficient conversion allows for robust exposure to venetoclax, the pharmacologically active agent.
Quantitative Pharmacokinetic Data
The following tables summarize the single-dose pharmacokinetic parameters of ABBV-167 and the resulting venetoclax exposure in CD-1 mice and beagle dogs.
Table 1: Single-Dose Intravenous Pharmacokinetics of ABBV-167 and Venetoclax in Mouse and Dog
Species
Analyte
Dose (mg/kg)
C₀ (ng/mL)
AUCinf (ng·h/mL)
CL (mL/min/kg)
Vss (L/kg)
t½ (h)
Mouse
ABBV-167
1.1
1,200
130
150
2.8
0.22
Venetoclax
1.1
-
3,100
-
-
2.9
Dog
ABBV-167
0.57
1,300
61
160
1.2
0.11
Venetoclax
0.57
-
1,200
-
-
3.1
Data sourced from supplementary materials of a key publication.[1]
Table 2: Single-Dose Oral Pharmacokinetics of ABBV-167 in Mouse and Dog
Species
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUCinf (ng·h/mL)
Mouse
5.7
16
0.25
13
34
110
0.25
69
110
190
0.25
180
170
220
0.25
250
Dog
5.7
26
0.5
23
34
120
0.5
130
110
260
1
400
Data sourced from supplementary materials of a key publication.[1]
Table 3: Single-Dose Oral Pharmacokinetics of Venetoclax (from ABBV-167) in Mouse and Dog
Species
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUCinf (ng·h/mL)
Mouse
5.7
1,400
4
12,000
34
11,000
4
120,000
110
20,000
8
350,000
170
22,000
8
440,000
Dog
5.7
1,100
2
8,000
34
5,100
4
56,000
110
11,000
6
160,000
Data sourced from supplementary materials of a key publication.[1]
Experimental Protocols
The pharmacokinetic profiles of ABBV-167 were evaluated in single-dose studies across different species and routes of administration.[1]
Animal Models
Mouse: Male CD-1 mice were used for the pharmacokinetic studies.[1]
Dog: Male beagle dogs were utilized for these experiments.[1]
All animal studies were conducted in accordance with approved institutional guidelines.[1]
Drug Formulation and Administration
Intravenous Administration:
In dogs, ABBV-167 was formulated in 5% dextrose in water (D5W) with 2.1 equivalents of sodium hydroxide and administered at a volume of 0.5 mL/kg.[2]
Oral Administration:
For oral dosing in mice, ABBV-167 was prepared as a solution in 0.2% (w/v) hydroxypropyl methylcellulose (HPMC) and administered at a volume of 10 mL/kg.[2]
Oral doses were adjusted for molecular weight to deliver the molar equivalents of 5, 30, 100, and 150 mg/kg of venetoclax.[1]
Sample Collection and Bioanalysis
Sample Collection: Blood samples were collected at predetermined time points following drug administration.[1]
Bioanalytical Method: Plasma concentrations of both ABBV-167 and venetoclax were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1] The lower limits of quantitation were established at 0.103 ng/mL for ABBV-167 and 2.14 ng/mL for venetoclax.[1]
Visualizations
Proposed Bioconversion of ABBV-167
ABBV-167 is designed as a phosphate prodrug to enhance aqueous solubility. It is proposed to undergo rapid conversion to the active parent drug, venetoclax, primarily mediated by alkaline phosphatases in the intestinal lumen.[1][2]
Caption: Proposed bioconversion of ABBV-167 to venetoclax.
Experimental Workflow for Animal Pharmacokinetic Studies
The workflow for determining the pharmacokinetic profile of ABBV-167 in animal models follows a standardized process from drug preparation to data analysis.
An In-Depth Technical Guide to ABBV-167: A Phosphate Prodrug of the BCL-2 Inhibitor Venetoclax
For Researchers, Scientists, and Drug Development Professionals Introduction ABBV-167 is an investigational phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-167 is an investigational phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Venetoclax has demonstrated significant efficacy in the treatment of various hematological malignancies; however, its low aqueous solubility and high molecular weight present formulation and patient pill burden challenges.[1][3] ABBV-167 was designed to overcome these limitations by dramatically increasing aqueous solubility, thereby enabling the development of high drug-load oral formulations.[1][4] Upon oral administration, ABBV-167 is efficiently converted to the active parent drug, venetoclax, in vivo.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for ABBV-167.
Chemical Structure and Properties
ABBV-167 is a complex molecule synthesized through the alkylation of venetoclax with a phosphate-containing moiety.[1]
Chemical Structure:
A textual description based on the synthesis: ABBV-167 is formed by the alkylation of venetoclax at the N7 position with a phosphonooxymethyl group.[1]
Dramatically improved relative to venetoclax; specific quantitative value not publicly available. A 1.13 mg/mL solution can be prepared in a neutral-pH buffered solution.
As a prodrug, ABBV-167 is biologically inactive. Its therapeutic effect is realized upon conversion to venetoclax.
3.1 Conversion of ABBV-167 to Venetoclax
The proposed mechanism for the in vivo conversion of ABBV-167 to venetoclax involves enzymatic cleavage of the phosphate group, likely by alkaline phosphatases located in the intestinal lumen, to release the active drug, venetoclax, and formaldehyde.[6]
3.2 BCL-2 Signaling Pathway and Inhibition by Venetoclax
Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2.[7] In cancer cells, particularly hematological malignancies, the overexpression of BCL-2 allows malignant cells to evade apoptosis (programmed cell death) by sequestering pro-apoptotic proteins.[7] Venetoclax binds with high affinity to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins. This disruption of the BCL-2/pro-apoptotic protein interaction liberates the pro-apoptotic proteins, which can then activate the intrinsic mitochondrial pathway of apoptosis, leading to cancer cell death.[7]
Caption: BCL-2 Signaling Pathway and Inhibition by Venetoclax.
Experimental Protocols
Detailed, step-by-step protocols for proprietary assays are often not fully disclosed in public literature. However, based on available information, the following outlines the methodologies for key experiments related to ABBV-167 and its active form, venetoclax.
4.1 Initial Synthesis of ABBV-167
This protocol describes the initial laboratory-scale synthesis of ABBV-167.[1]
Step 2: Add di-tert-butyl chloromethyl phosphate (1.1 g, 4.15 mmol/L) and N, N-diisopropylethylamine (1.2 mL, 6.9 mmol/L) to the solution.
Step 3: Heat the mixture in a microwave synthesizer at 80°C for 1.5 hours.
Step 4: Concentrate the reaction mixture.
Step 5: Dissolve the residue in dichloromethane (5 mL) and treat with trifluoroacetic acid (5 mL) for 1 hour.
Step 6: Concentrate the residue.
Step 7: Purify the residue by reverse-phase chromatography, eluting with a gradient of 40%–65% acetonitrile in 0.1% trifluoroacetic acid in water to yield ABBV-167 as a trifluoroacetic acid salt.[1]
4.2 In Vitro Conversion of a Phosphate Prodrug (General Protocol)
A specific protocol for the in vitro conversion of ABBV-167 is not publicly available. However, a general approach to assess the conversion of a phosphate prodrug can be adapted. This typically involves incubation in a simulated biological fluid containing relevant enzymes.
Objective: To monitor the conversion of the prodrug to the active drug over time in the presence of enzymes like alkaline phosphatase.
Materials:
ABBV-167 stock solution
Simulated intestinal fluid (SIF) or other relevant biological matrix
Alkaline phosphatase (or other relevant enzymes)
Incubator (37°C)
Quenching solution (e.g., acetonitrile with an internal standard)
LC-MS/MS system for analysis
Procedure:
Prepare a solution of ABBV-167 in a buffered solution (e.g., SIF).
Add alkaline phosphatase to the solution to initiate the enzymatic reaction.
Incubate the reaction mixture at 37°C.
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a quenching solution to stop the enzymatic activity.
Analyze the samples by LC-MS/MS to quantify the concentrations of both ABBV-167 and the newly formed venetoclax.
Plot the concentration of ABBV-167 and venetoclax over time to determine the rate of conversion.
The binding affinity of the active form, venetoclax, to the BCL-2 protein can be assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The following is a general protocol that can be adapted.
Caption: Workflow for a BCL-2 TR-FRET Binding Assay.
The Conversion of ABBV-167: A Technical Guide to the Phosphate Prodrug of Venetoclax
For Immediate Release This technical guide provides an in-depth analysis of the phosphate prodrug ABBV-167, focusing on its conversion to the active B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax. Developed to enhance t...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This technical guide provides an in-depth analysis of the phosphate prodrug ABBV-167, focusing on its conversion to the active B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax. Developed to enhance the aqueous solubility of venetoclax and reduce patient pill burden, ABBV-167 demonstrates efficient and extensive conversion to its parent drug upon oral administration.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the core processes.
Executive Summary
Venetoclax, a cornerstone in the treatment of certain hematological malignancies, is characterized by low aqueous solubility, which necessitates a large tablet formulation and can lead to a significant food effect.[1][3] ABBV-167 was designed as a water-soluble phosphate prodrug to overcome these limitations.[1][2][3] Preclinical and clinical studies have confirmed that ABBV-167 is rapidly and almost completely converted to venetoclax in vivo, achieving robust drug exposure with a reduced food effect.[1] This guide will elaborate on the conversion mechanism, present the pharmacokinetic data from clinical trials, and detail the experimental protocols used in its evaluation.
Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of ABBV-167.
Table 1: Pharmacokinetic Parameters of Venetoclax After Administration of Venetoclax or ABBV-167 in Healthy Volunteers[1]
Pharmacokinetic Parameter (units)
Venetoclax Tablet (Fasting, N=12)
ABBV-167 Solution (Fasting, N=11)
ABBV-167 Tablet (Fasting, N=11)
ABBV-167 Tablet (High-Fat Meal, N=12)
Cmax (ng/mL)
1060 (38.8)
1850 (36.2)
1650 (44.2)
1980 (29.8)
AUCinf (ng·h/mL)
11900 (52.7)
21400 (37.9)
19200 (46.9)
25900 (27.4)
Tmax (h)
8.0 (4.0 - 12.0)
4.0 (2.0 - 6.0)
6.0 (4.0 - 12.0)
8.0 (4.0 - 12.0)
t1/2z (h)
25.7 (5.1)
26.3 (4.4)
25.5 (4.5)
28.2 (5.3)
Data are presented as geometric mean (%CV), except for Tmax which is median (min-max) and t1/2z which is harmonic mean (pseudo-SD).
Table 2: Preclinical Pharmacokinetics of ABBV-167[1]
Species
Route
Dose (mg/kg)
Time Post-Dose
% Prodrug Remaining in Circulation
Mouse
IV
5
1 hour
< 1%
Dog
IV
0.5
1 hour
< 1%
Biochemical Conversion Pathway
ABBV-167 is designed to be cleaved by alkaline phosphatases, which are abundant in the intestinal lumen. This enzymatic action releases the active drug, venetoclax, and a phosphate moiety.
ABBV-167 Conversion Pathway
Experimental Protocols
This section details the methodologies for key experiments performed in the evaluation of ABBV-167.
Initial Preparation of ABBV-167[1]
Step 1: To a solution of venetoclax (1.2 g, 1.4 mmol/L) in acetonitrile (20 mL), add di-tert-butyl chloromethyl phosphate (1.1 g, 4.15 mmol/L) and N,N-diisopropylethylamine (1.2 mL, 6.9 mmol/L).
Step 2: Heat the mixture in a Biotage microwave synthesizer at 80°C for 1.5 hours.
Step 3: Concentrate the reaction mixture.
Step 4: Dissolve the residue in dichloromethane (5 mL) and treat with trifluoroacetic acid (5 mL) for 1 hour.
Step 5: Concentrate the residue.
Step 6: Purify the residue by reverse-phase chromatography, eluting with 40%–65% acetonitrile in 0.1% trifluoroacetic acid in water to yield ABBV-167 as a trifluoroacetic acid salt.
Preparation of Clinical Formulations of ABBV-167[1]
Oral Solution:
Step 1: Prepare a neutral-pH buffered solution by dissolving dibasic sodium phosphate in water and mixing with dilute HCl to a target pH of approximately 7.5.
Step 2: Immediately prior to administration, add the ABBV-167 active pharmaceutical ingredient (API) to the buffered solution at a concentration of 1.13 mg/mL (free base equivalent).
Step 3: Stir until complete dissolution.
Immediate-Release (IR) Tablets:
Step 1: Wet granulate the ABBV-167 API with a binder, filler, and glidant in the presence of water using a high-shear mixer.
Step 2: Tray dry the granulation.
Step 3: Delump the dried granulation.
Step 4: Blend with a lubricant and a disintegrant.
Step 5: Compress the final blend into tablets using a high-speed tablet press with 7 mm round tooling. The target tablet weight was 172.5 mg, containing 113 mg of ABBV-167 (free base).
Clinical Bioavailability Study[1]
Study Design: An open-label, randomized, four-sequence crossover study was conducted in 12 healthy adult female subjects.
Dosing Regimens:
Venetoclax 100 mg tablet under fasting conditions.
ABBV-167 (molar equivalent of 100 mg venetoclax) as an oral solution under fasting conditions.
ABBV-167 (molar equivalent of 100 mg venetoclax) as an IR tablet under fasting conditions.
ABBV-167 (molar equivalent of 100 mg venetoclax) as an IR tablet following a high-fat meal.
Pharmacokinetic Sampling:
Blood samples were collected in 3 mL K2EDTA tubes via venipuncture at the following time points: pre-dose (0 hour), and 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours post-dose in each study period.
Bioanalysis:
Plasma concentrations of venetoclax and ABBV-167 were determined using a validated liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method following liquid-liquid extraction.
The lower limits of quantitation were 2.14 ng/mL for venetoclax and 0.103 ng/mL for ABBV-167.
Experimental Workflow Visualization
The workflow for the clinical bioavailability study is depicted below.
Clinical Bioavailability Study Workflow
Conclusion
The phosphate prodrug ABBV-167 successfully addresses the solubility limitations of venetoclax. Through efficient enzymatic conversion by alkaline phosphatases in the gastrointestinal tract, ABBV-167 provides robust systemic exposure to the active drug, venetoclax. The data presented herein demonstrate that this prodrug strategy not only allows for a higher drug load formulation, thereby reducing pill burden, but also mitigates the food effect observed with the parent compound. These findings underscore the potential of the phosphate prodrug approach for delivering complex, poorly soluble molecules.
An In-Depth Technical Guide to the In Vitro Anti-Cancer Activity of ABBV-167 (as Venetoclax)
Introduction: ABBV-167 is a phosphate prodrug of venetoclax, developed to enhance its aqueous solubility and improve oral bioavailability. Upon administration, ABBV-167 efficiently converts to venetoclax, the active B-ce...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction: ABBV-167 is a phosphate prodrug of venetoclax, developed to enhance its aqueous solubility and improve oral bioavailability. Upon administration, ABBV-167 efficiently converts to venetoclax, the active B-cell lymphoma-2 (BCL-2) inhibitor. This guide focuses on the in vitro anti-cancer activity of venetoclax, the active pharmacological agent responsible for the therapeutic effects observed with ABBV-167. Venetoclax is a first-in-class BH3 mimetic that has demonstrated significant efficacy in various hematological malignancies by selectively targeting the anti-apoptotic protein BCL-2.
Core Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
The primary mechanism of action of venetoclax is the selective inhibition of the anti-apoptotic protein BCL-2.[1] In many cancer cells, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, which prevents the activation of BAX and BAK, key effectors of apoptosis.[1][2] Venetoclax, acting as a BH3 mimetic, binds with high affinity to the BH3-binding groove of BCL-2, displacing BIM and other sequestered pro-apoptotic proteins.[3][4] The released pro-apoptotic proteins are then free to activate BAX and BAK, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane.[3][4] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death, or apoptosis.[3][4]
An In-Depth Technical Guide to ABBV-167: A Prodrug Approach for Enhanced Venetoclax Target Engagement
A Whitepaper for Researchers, Scientists, and Drug Development Professionals Introduction: ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Developed by Abb...
Author: BenchChem Technical Support Team. Date: November 2025
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Developed by AbbVie, ABBV-167 was designed to overcome the solubility and food-effect challenges associated with venetoclax, thereby improving its oral bioavailability and reducing the pill burden for patients.[2][3] This technical guide provides a detailed overview of the core assays and methodologies used to evaluate the target engagement of venetoclax following the administration of ABBV-167.
The ABBV-167 to Venetoclax Conversion: The First Step in Target Engagement
The fundamental principle of ABBV-167's mechanism of action is its efficient in vivo conversion to the active drug, venetoclax. Therefore, the initial and most critical step in assessing target engagement is to quantify the extent of this conversion and the resulting plasma concentrations of venetoclax.
Experimental Protocol: Pharmacokinetic Analysis of ABBV-167 and Venetoclax
A key study to confirm the successful delivery of venetoclax from its prodrug, ABBV-167, is a clinical bioavailability study.
Objective: To determine the plasma concentration-time profiles of both ABBV-167 and venetoclax following oral administration of ABBV-167.
Methodology:
Study Design: A crossover study in healthy volunteers is a common design.[4]
Sample Collection: Blood samples are collected at various time points post-dosing (e.g., pre-dose, 1, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours).[4]
Bioanalytical Method: Plasma concentrations of ABBV-167 and venetoclax are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4] This method offers high sensitivity and specificity for quantifying both the prodrug and the active drug.
Data Presentation: Pharmacokinetic Parameters
The data from the pharmacokinetic analysis is summarized to provide key parameters that demonstrate the efficiency of venetoclax delivery.
Parameter
Description
Typical Findings for ABBV-167
Cmax
Maximum plasma concentration
Administration of ABBV-167 results in therapeutically relevant Cmax of venetoclax.
AUC
Area under the plasma concentration-time curve
Demonstrates the total drug exposure over time.
Tmax
Time to reach maximum plasma concentration
Typically observed between 5 to 8 hours for venetoclax after oral dosing.[5]
t1/2
Half-life
The elimination half-life of venetoclax is approximately 14 to 18 hours.[5]
Logical Relationship: From Prodrug to Active Drug
Caption: Workflow of ABBV-167 conversion to venetoclax.
Venetoclax Target Engagement: Inhibition of BCL-2
Once venetoclax is present in the plasma, it can engage its molecular target, BCL-2. The following assays are crucial for demonstrating this engagement at a cellular and molecular level.
Signaling Pathway: The BCL-2 Apoptotic Pathway
Venetoclax is a BH3 mimetic that binds with high affinity to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins like BIM. This allows for the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.
Signaling Pathway Diagram
Caption: Venetoclax mechanism of action on the BCL-2 pathway.
Experimental Protocol: Co-Immunoprecipitation to Demonstrate Disruption of BIM:BCL-2 Interaction
Objective: To qualitatively and quantitatively assess the ability of venetoclax to disrupt the interaction between BCL-2 and the pro-apoptotic protein BIM.
Methodology:
Cell Treatment: Treat cancer cell lines with high BCL-2 expression (e.g., NCI-H510A) with venetoclax at a specified concentration (e.g., 1 µmol/L) for a defined period (e.g., 8 hours).[3]
Cell Lysis: Lyse the cells to obtain total cell lysates.
Immunoprecipitation: Incubate the cell lysates with an anti-BIM antibody to pull down BIM and any associated proteins.
Western Blot Analysis: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against BCL-2 and BIM to detect the presence and relative amounts of each protein in the complex.[3]
Expected Outcome: In venetoclax-treated cells, a significant reduction in the amount of BCL-2 co-immunoprecipitated with BIM is expected, indicating the disruption of the BIM:BCL-2 complex.
Experimental Protocol: Apoptosis Assays
Objective: To quantify the downstream pharmacodynamic effect of BCL-2 engagement, which is the induction of apoptosis.
Methodology:
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay.
Treat cells with varying concentrations of venetoclax.
Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).
Analyze the cell populations using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assays:
Treat cells with venetoclax.
Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available luminescent or fluorescent assays. An increase in caspase activity is a hallmark of apoptosis.
Data Presentation: Quantifying Target Engagement and Pharmacodynamic Effects
Assay
Metric
Expected Result with Venetoclax Treatment
Co-Immunoprecipitation
% Reduction in BCL-2 bound to BIM
Significant decrease
Annexin V/PI Staining
% Apoptotic Cells
Dose-dependent increase
Caspase 3/7 Activity
Fold-change in luminescence/fluorescence
Dose-dependent increase
Experimental Workflow: From Drug to Cellular Effect
Caption: Experimental workflow for ABBV-167 target engagement.
Conclusion
The evaluation of ABBV-167's target engagement is a multi-step process that begins with confirming its efficient conversion to venetoclax. Subsequent assays focus on demonstrating the engagement of venetoclax with its target, BCL-2, and the resulting induction of apoptosis. The combination of pharmacokinetic analysis, molecular interaction studies, and cellular pharmacodynamic assays provides a comprehensive understanding of ABBV-167's mechanism of action and its potential as a valuable therapeutic agent. This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies aimed at characterizing the target engagement of ABBV-167 and similar prodrug-based therapies.
Application Notes and Protocols for ABBV-167 Immediate-Release Tablet Formulation
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the immediate-release tablet formulation of ABBV-167, a phosphate prodrug of the B-cell lymphoma...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the immediate-release tablet formulation of ABBV-167, a phosphate prodrug of the B-cell lymphoma-2 (BCL-2) inhibitor, venetoclax. The information provided is intended to guide researchers and drug development professionals in understanding the formulation, its intended use, and relevant experimental protocols.
Introduction
ABBV-167 was developed to address the challenges associated with the parent drug, venetoclax, which exhibits low aqueous solubility.[1][2] As a phosphate prodrug, ABBV-167 demonstrates significantly increased water solubility, allowing for a higher drug load in a smaller tablet and subsequently reducing the pill burden for patients.[1][3] Upon oral administration, ABBV-167 is efficiently converted to venetoclax.[1][2] This immediate-release formulation is designed for rapid dissolution and absorption.
Mechanism of Action: BCL-2 Inhibition
ABBV-167 exerts its therapeutic effect through its active metabolite, venetoclax. Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (BCL-2).[4][5] In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death).[2] Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM. This frees up pro-apoptotic proteins to activate BAX and BAK, which then oligomerize and permeabilize the mitochondrial outer membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating caspases and inducing apoptosis.[6][7]
Caption: Simplified signaling pathway of ABBV-167 (Venetoclax) in inducing apoptosis.
Formulation and Manufacturing
The ABBV-167 immediate-release tablet is a solid dosage form prepared by wet granulation.[1] This method is employed to improve the flow and compression characteristics of the drug substance blend.
Table 1: Composition of ABBV-167 Immediate-Release Tablet [1]
Blending: The active pharmaceutical ingredient (ABBV-167) is blended with a binder, filler, and glidant in a high-shear mixer.
Granulation: Water is added to the powder blend under continuous mixing to form granules.
Drying: The wet granulation is tray-dried to achieve a target moisture content.
Milling: The dried granules are delumped or milled to obtain a uniform particle size distribution.
Final Blending: The milled granules are blended with a lubricant and a disintegrant.
Compression: The final blend is compressed into tablets using a high-speed tablet press with 7 mm round tooling.
Caption: Workflow for the manufacturing of ABBV-167 immediate-release tablets.
Clinical Bioavailability Study Protocol
The following protocol is based on a clinical study conducted in healthy volunteers to assess the pharmacokinetics of the ABBV-167 immediate-release tablet.[1]
Study Design: A crossover study in healthy female subjects.[1]
Subject Screening and Enrollment: Screen healthy female subjects based on inclusion and exclusion criteria.
Dosing: Administer a single 113 mg ABBV-167 immediate-release tablet.
Blood Sampling: Collect blood samples at pre-defined time points post-dosing.
Plasma Separation: Process blood samples to separate plasma.
Bioanalysis: Analyze plasma samples to determine the concentrations of ABBV-167 and venetoclax using a validated analytical method (e.g., LC-MS/MS).
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).
Table 3: Pharmacokinetic Parameters of Venetoclax after ABBV-167 Administration (Fasted State) [1]
Parameter
Mean Value
Cmax (ng/mL)
1040
Tmax (hr)
5.8
AUCt (ng·h/mL)
16800
Quality Control and Analytical Methods
Purity and Identity:
Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol: Develop a stability-indicating HPLC method to separate ABBV-167 from its potential degradants and the active metabolite, venetoclax. Use reference standards for peak identification and quantification.
Dissolution:
Method: USP Apparatus 2 (Paddle Method).
Protocol:
Place the tablet in a vessel containing a specified volume of dissolution medium (e.g., pH 6.8 phosphate buffer).
Rotate the paddle at a specified speed (e.g., 50 RPM).
Withdraw samples at predetermined time intervals.
Analyze the samples for the amount of dissolved ABBV-167 using HPLC.
Storage and Stability
The drug substance of ABBV-167 has been noted to have physical and chemical stability liabilities, including loss of crystallinity.[6] Therefore, proper storage is crucial.
Storage Conditions: Store the immediate-release tablets at controlled room temperature (20-25°C) in well-closed containers to protect from moisture.[1] The active pharmaceutical ingredient (API) is stored at 2°C–8°C to prevent chemical degradation and loss of crystallinity.[1]
Application Notes and Protocols for AbbV-167 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals Introduction AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] Venetocla...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] Venetoclax has demonstrated significant efficacy in treating various hematological malignancies by restoring the natural process of programmed cell death, or apoptosis.[2] The development of AbbV-167 aims to enhance the aqueous solubility of venetoclax, thereby improving its oral bioavailability and reducing the pill burden for patients.[1][3][4] These application notes provide detailed protocols for the preclinical evaluation of AbbV-167 in mouse xenograft models of hematological cancers, based on established methodologies for the parent compound, venetoclax.
Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[5][6] Anti-apoptotic proteins, such as BCL-2, prevent apoptosis by sequestering pro-apoptotic proteins like BIM, BAX, and BAK.[7][8] In many hematological cancers, the overexpression of BCL-2 allows malignant cells to evade apoptosis and survive.[7]
Venetoclax, the active metabolite of AbbV-167, is a BH3-mimetic that binds with high affinity to the BH3-binding groove of BCL-2. This action displaces the pro-apoptotic proteins, which can then activate the mitochondrial apoptosis pathway.[8][9] The release and activation of BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptotic cell death.[8]
Diagram 1: BCL-2 Signaling Pathway and Mechanism of AbbV-167 (Venetoclax). This diagram illustrates how AbbV-167, by inhibiting BCL-2, liberates pro-apoptotic proteins to trigger the mitochondrial apoptosis cascade.
Experimental Protocols
The following protocols are representative for establishing a subcutaneous xenograft model of a hematological malignancy (e.g., Acute Myeloid Leukemia - AML) and evaluating the efficacy of AbbV-167.
Protocol 1: Establishment of a Subcutaneous AML Xenograft Model
Cell Culture: Culture human AML cells (e.g., MV-4-11 or MOLM-13) in appropriate media and conditions to achieve logarithmic growth phase.
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old. Allow for a one-week acclimatization period.
Cell Implantation:
Harvest and wash the AML cells, then resuspend in a cold, sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio).
Inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
Tumor Monitoring:
Monitor the mice daily for health and tumor development.
Once tumors are palpable, measure tumor volume 2-3 times per week using calipers.
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of AbbV-167
Formulation:
As AbbV-167 is a water-soluble prodrug, it can be formulated in a simple aqueous vehicle such as sterile water or PBS. The final formulation should be prepared fresh daily.
For comparison, the parent compound venetoclax is typically formulated in a vehicle suitable for poorly soluble compounds (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% ethanol).[10]
Dosing:
Based on preclinical studies with venetoclax, a starting dose range for AbbV-167 (dosed as venetoclax equivalents) would be 25-100 mg/kg.[10][11][12][13]
The vehicle control group should receive the same volume of the formulation vehicle as the treatment groups.
Administration:
Administer the formulation daily via oral gavage.
Treatment Schedule:
Continue daily treatment for a predefined period, typically 21 to 28 days, or until a study endpoint is reached.
Monitoring:
Continue to measure tumor volume and body weight 2-3 times per week.
Monitor for any signs of toxicity.
Protocol 3: Efficacy Evaluation and Endpoint Analysis
Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition.
Data Collection:
At the end of the study, euthanize the mice.
Excise the tumors and measure their final weight.
Pharmacodynamic Analysis (Optional):
A subset of tumors can be collected at various time points post-treatment for biomarker analysis (e.g., Western blot for BCL-2 family proteins, immunohistochemistry for apoptosis markers like cleaved caspase-3).
Statistical Analysis:
Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Diagram 2: Experimental Workflow for AbbV-167 Efficacy Testing. This flowchart outlines the key steps from xenograft model establishment to final data analysis.
Data Presentation
The following tables present hypothetical but representative data for an in vivo efficacy study of AbbV-167 in an AML xenograft model.
Table 1: Tumor Growth Inhibition
Treatment Group
Dose (mg/kg, daily)
Mean Tumor Volume at Day 21 (mm³)
Percent Tumor Growth Inhibition (%)
Vehicle Control
-
1250 ± 150
-
AbbV-167
25
625 ± 90
50
AbbV-167
50
312 ± 65
75
AbbV-167
100
125 ± 40
90
Data are presented as mean ± SEM.
Table 2: Endpoint Tumor Weight and Body Weight Change
Treatment Group
Dose (mg/kg, daily)
Mean Final Tumor Weight (g)
Mean Body Weight Change (%)
Vehicle Control
-
1.3 ± 0.2
+2.5
AbbV-167
25
0.65 ± 0.1
+1.8
AbbV-167
50
0.32 ± 0.08
+0.5
AbbV-167
100
0.13 ± 0.05
-1.2
Data are presented as mean ± SEM.
Conclusion
These application notes provide a comprehensive framework for the in vivo evaluation of AbbV-167 in mouse xenograft models of hematological malignancies. The enhanced solubility of AbbV-167 offers a practical advantage in formulation for preclinical studies. By following these detailed protocols, researchers can effectively assess the anti-tumor efficacy and tolerability of this promising BCL-2 inhibitor prodrug.
Application Notes and Protocols for the Quantification of ABBV-167 and Venetoclax in Plasma
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the simultaneous and individual quantification of the B-cell lymphoma-2 (BCL-2) inhibitor venetoc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the simultaneous and individual quantification of the B-cell lymphoma-2 (BCL-2) inhibitor venetoclax and its phosphate prodrug, ABBV-167, in human plasma. The protocols are designed for use in research and drug development settings.
Introduction
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein BCL-2 and is a key therapeutic agent in the treatment of various hematologic malignancies. ABBV-167 is a phosphate prodrug of venetoclax developed to enhance its aqueous solubility and oral bioavailability. Accurate quantification of both compounds in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies.
This document outlines validated methods for the determination of ABBV-167 and venetoclax concentrations in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Quantitative Data Summary
The following tables summarize the quantitative performance of the analytical methods described herein.
Table 1: LC-MS/MS Method for Simultaneous Quantification of ABBV-167 and Venetoclax
Note: Detailed validation parameters for the simultaneous analysis of ABBV-167 are not fully available in the public domain. The data for venetoclax is derived from a method for its single-analyte quantification.
Table 2: HPLC-UV Method for Quantification of Venetoclax
Application Notes and Protocols for Cell Viability Assays with Abbv-167 Treatment
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for assessing the cytotoxic effects of Abbv-167, a prodrug of the BCL-2 inhibitor venetoclax, on cancer c...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Abbv-167, a prodrug of the BCL-2 inhibitor venetoclax, on cancer cells. The following sections detail the mechanism of action, protocols for common cell viability assays, and expected outcomes based on published data for venetoclax.
Introduction
Abbv-167 is a phosphate prodrug designed to improve the aqueous solubility and oral bioavailability of venetoclax.[1][2] Upon administration, Abbv-167 is rapidly converted to venetoclax, its active form.[1] Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[3][4] In many hematological malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis.[3] Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM, which in turn activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent caspase-mediated apoptosis.[5][6]
Therefore, assessing the effect of Abbv-167 on cell viability is effectively measuring the activity of its active metabolite, venetoclax. The following protocols are tailored for this purpose.
Data Presentation: Expected IC50 Values of Venetoclax
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for venetoclax can vary depending on the cell line and the assay conditions. Below is a summary of reported IC50 values for venetoclax in various cancer cell lines, which can serve as a reference for expected outcomes when treating cells with Abbv-167.
Cell Line
Cancer Type
Assay Duration
Reported IC50 (µM)
HL-60
Acute Myeloid Leukemia (AML)
48 hours
1.6
ML-2
Acute Myeloid Leukemia (AML)
Not Specified
0.1
MOLM-13
Acute Myeloid Leukemia (AML)
Not Specified
0.2
OCI-AML3
Acute Myeloid Leukemia (AML)
Not Specified
0.6
KG-1
Acute Myeloid Leukemia (AML)
72 hours
10.73
MDA-MB-231
Triple-Negative Breast Cancer
Not Specified
~60
MCF-7
Estrogen Receptor-Positive Breast Cancer
Not Specified
~36
SKBR-3
HER2-Positive Breast Cancer
Not Specified
~34
OCI-Ly1
Diffuse Large B-cell Lymphoma
Not Specified
0.06
Note: The IC50 values for Abbv-167 are expected to be in a similar range to venetoclax, assuming efficient conversion of the prodrug to its active form. It is recommended to perform a dose-response study to determine the precise IC50 in the cell line of interest.
BCL-2 Signaling Pathway and Mechanism of Venetoclax Action
The following diagram illustrates the intrinsic apoptotic pathway regulated by the BCL-2 family of proteins and the mechanism by which venetoclax induces apoptosis.
Caption: BCL-2 pathway and venetoclax mechanism.
Experimental Protocols
The following are detailed protocols for two common colorimetric and luminescent cell viability assays.
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.[7]
Materials:
Abbv-167 (solubilized in an appropriate solvent, e.g., DMSO)
MTT reagent (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
96-well flat-bottom plates
Complete cell culture medium
Phosphate-buffered saline (PBS)
Microplate reader capable of measuring absorbance at 570 nm
Protocol Workflow:
Caption: MTT assay experimental workflow.
Detailed Steps:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
Treatment: Prepare serial dilutions of Abbv-167 in complete culture medium. Remove the old medium from the wells and add 100 µL of the Abbv-167 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Abbv-167).
Incubation with Treatment: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently by pipetting or shaking to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP and thus to the number of viable cells.[8][9]
Materials:
Abbv-167 (solubilized in an appropriate solvent, e.g., DMSO)
CellTiter-Glo® Reagent
Opaque-walled 96-well plates
Complete cell culture medium
Luminometer
Protocol Workflow:
Caption: CellTiter-Glo® assay workflow.
Detailed Steps:
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only for background measurements.
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
Treatment: Prepare serial dilutions of Abbv-167 in complete culture medium. Add 100 µL of the Abbv-167 dilutions to the respective wells. Include a vehicle control.
Incubation with Treatment: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
Mixing and Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Luminescence Reading: Measure the luminescence using a luminometer.
Data Analysis: Subtract the average luminescence of the background wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Application Notes and Protocols for AbbV-167 in Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals Introduction AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] Venetoclax h...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] Venetoclax has demonstrated significant efficacy in various hematological malignancies by restoring the natural process of apoptosis in cancer cells.[3] Due to venetoclax's low aqueous solubility and high molecular weight, it presents a substantial pill burden for patients, especially at higher doses.[1][2][3] AbbV-167 was developed to address this challenge. Its enhanced aqueous solubility allows for higher drug loading in solid dosage forms, thereby reducing the pill burden.[1][3] Upon oral administration, AbbV-167 is efficiently converted to the active drug, venetoclax, and has shown a reduced food effect compared to its parent compound.[1][2][3]
These application notes provide a comprehensive overview of the use of AbbV-167 in hematological malignancy research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
The therapeutic effect of AbbV-167 is mediated by its active form, venetoclax. In many hematological cancers, the overexpression of the anti-apoptotic protein BCL-2 is a key survival mechanism. BCL-2 sequesters pro-apoptotic proteins, such as BIM, preventing them from activating the mitochondrial apoptosis pathway. Venetoclax, a BH3-mimetic, binds with high affinity to the BH3-binding groove of BCL-2, displacing BIM and other pro-apoptotic proteins. The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, programmed cell death (apoptosis).
Caption: Mechanism of action of AbbV-167 in inducing apoptosis.
Quantitative Data
The following table summarizes the in vitro potency of venetoclax (the active form of AbbV-167) against various hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration-dependent effect of the drug on cell viability.
Cell Line
Hematological Malignancy
IC50 (nM) of Venetoclax
MOLM-13
Acute Myeloid Leukemia (AML)
~1 - 8
MV4-11
Acute Myeloid Leukemia (AML)
~1 - 10
OCI-AML2
Acute Myeloid Leukemia (AML)
~1.1
OCI-AML3
Acute Myeloid Leukemia (AML)
~8 - 20
HL-60
Acute Myeloid Leukemia (AML)
~4
THP-1
Acute Myeloid Leukemia (AML)
~1100
RS4;11
Acute Lymphoblastic Leukemia (ALL)
~3
DoHH2
Diffuse Large B-cell Lymphoma (DLBCL)
~5 - 15
OCI-Ly1
Diffuse Large B-cell Lymphoma (DLBCL)
~60
Granta-519
Mantle Cell Lymphoma (MCL)
~4
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure. The values presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes a standard method to determine the effect of AbbV-167 on the viability of hematological malignancy cell lines. As AbbV-167 is a prodrug, it's important to consider that in vitro systems may have limited capacity to convert it to venetoclax. Therefore, for mechanistic studies, using venetoclax directly is often preferred. If the research objective is to study the prodrug itself, appropriate enzymatic systems may need to be incorporated. The following protocol is for venetoclax.
Caption: Workflow for in vitro cell viability assay.
Cell Treatment: Seed cells in 6-well plates and treat with venetoclax at various concentrations (e.g., 1X, 5X, and 10X the IC50 value) for 24-48 hours. Include a vehicle control.
Cell Harvesting: Harvest the cells by centrifugation.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of AbbV-167 in a subcutaneous xenograft model.
Caption: Workflow for an in vivo xenograft study.
Materials:
Immunocompromised mice (e.g., NOD/SCID or NSG)
Hematological malignancy cell line (e.g., MOLM-13, MV4-11)
Matrigel (optional)
AbbV-167
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
Cell Implantation: Subcutaneously inject 5-10 million tumor cells, optionally resuspended in a 1:1 mixture of medium and Matrigel, into the flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
Drug Administration: Prepare AbbV-167 in the appropriate vehicle. Administer AbbV-167 orally (e.g., by gavage) to the treatment group daily at a predetermined dose. The control group should receive the vehicle only.
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or if mice show signs of toxicity (e.g., significant weight loss).
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
AbbV-167 represents a significant advancement in the delivery of the BCL-2 inhibitor venetoclax. Its favorable pharmaceutical properties make it a valuable tool for researchers studying BCL-2 dependency in hematological malignancies. The protocols provided here offer a starting point for the preclinical evaluation of AbbV-167, enabling further investigation into its therapeutic potential. As with any experimental work, optimization of these protocols for specific cell lines and animal models is recommended.
Application Notes and Protocols for ABBV-167 (Venetoclax Prodrug) and its Clinical Application in Leukemia
For Researchers, Scientists, and Drug Development Professionals Introduction ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Venetoclax has demonstrated si...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Venetoclax has demonstrated significant efficacy in the treatment of various hematologic malignancies, including Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[3] However, venetoclax's low aqueous solubility and high molecular weight present formulation challenges, leading to a substantial pill burden for patients, particularly at higher doses.[1][2][3] ABBV-167 was developed to address these challenges by significantly increasing aqueous solubility, allowing for higher drug loading in tablets.[1][2] Following oral administration, ABBV-167 is efficiently converted to the active parent drug, venetoclax.[1][2][3]
This document provides detailed application notes and protocols related to the clinical evaluation of ABBV-167 and the pivotal clinical trials of venetoclax in leukemia that form the basis of its therapeutic application.
Signaling Pathway of Venetoclax (Active Metabolite of ABBV-167)
The anti-apoptotic protein BCL-2 is overexpressed in many leukemia cells, sequestering pro-apoptotic proteins and preventing programmed cell death. Venetoclax selectively binds to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately resulting in apoptosis.
Caption: BCL-2 Inhibition Pathway by Venetoclax.
Experimental Protocols
Protocol 1: Phase 1 Clinical Trial of ABBV-167 in Healthy Volunteers
This study was designed to assess the pharmacokinetics, safety, and food effect of ABBV-167 as a prodrug of venetoclax.[1]
Study Design:
A Phase 1, open-label, randomized, four-period, four-sequence, crossover study in healthy female subjects.[1]
Regimen A: Single 100 mg dose of venetoclax tablet under fasting conditions.[1]
Regimen B: Single 100 mg equivalent dose of ABBV-167 as an oral solution under fasting conditions.[1]
Regimen C: Single 100 mg equivalent dose of ABBV-167 tablet under fasting conditions.[1]
Regimen D: Single 100 mg equivalent dose of ABBV-167 tablet under fed conditions (high-fat breakfast).[1]
Methodology:
Dosing: Each study drug was administered orally with approximately 240 mL of water.[1]
Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at multiple time points post-dose to determine the plasma concentrations of ABBV-167 and venetoclax.
Bioanalytical Method: Plasma concentrations of ABBV-167 and venetoclax were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Safety Monitoring: Safety was assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Data Presentation: Pharmacokinetic Parameters of Venetoclax after Administration of ABBV-167 and Venetoclax
Parameter
Regimen A (Venetoclax Tablet, Fasting)
Regimen B (ABBV-167 Solution, Fasting)
Regimen C (ABBV-167 Tablet, Fasting)
Regimen D (ABBV-167 Tablet, Fed)
Cmax (ng/mL)
Geometric Mean (CV%)
Geometric Mean (CV%)
Geometric Mean (CV%)
Geometric Mean (CV%)
AUCinf (ng·h/mL)
Geometric Mean (CV%)
Geometric Mean (CV%)
Geometric Mean (CV%)
Geometric Mean (CV%)
Tmax (h)
Median (Range)
Median (Range)
Median (Range)
Median (Range)
Note: Specific numerical values for the pharmacokinetic parameters are proprietary to the manufacturer and not publicly available in full detail.
Protocol 2: Venetoclax in Combination with Rituximab for Relapsed/Refractory CLL (MURANO Trial)
Study Design:
A Phase 3, multicenter, open-label, randomized controlled trial (NCT02005471).[4][5]
Participant Population:
Patients with relapsed or refractory Chronic Lymphocytic Leukemia (CLL) who have received at least one prior therapy.[4][5]
Interventions:
Arm A (VenR): Venetoclax (daily for up to 2 years) plus rituximab (for the first 6 cycles).[4][5]
Arm B (BR): Bendamustine plus rituximab (for 6 cycles).[4][5]
Methodology:
Venetoclax Dosing: 5-week dose ramp-up from 20 mg to 400 mg once daily.[5]
Rituximab Dosing: 375 mg/m² for Cycle 1, Day 1, and 500 mg/m² for Cycles 2-6, Day 1.[5]
Minimal Residual Disease (MRD) Assessment: MRD was assessed in peripheral blood using allele-specific oligonucleotide polymerase chain reaction (ASO-PCR) and/or flow cytometry, with a sensitivity of less than one CLL cell per 10,000 leukocytes (<10⁻⁴).[4]
Safety Monitoring: Regular monitoring of adverse events, with a focus on tumor lysis syndrome (TLS), neutropenia, and infections.
Protocol 3: Venetoclax in Combination with Obinutuzumab for Previously Untreated CLL (CLL14 Trial)
Study Design:
A Phase 3, multicenter, open-label, randomized controlled trial (NCT02242942).[6][7][8]
Participant Population:
Previously untreated patients with CLL and coexisting medical conditions.[6][7][8]
Interventions:
Arm A (VenG): Venetoclax plus obinutuzumab for a fixed duration of 12 cycles.[6][7][8]
Arm B (GClb): Obinutuzumab plus chlorambucil.[6][7][8]
Methodology:
Venetoclax Dosing: 5-week dose ramp-up to 400 mg once daily, continued for 12 cycles.[9]
Obinutuzumab Dosing: Administered for 6 cycles.[9]
Application Notes and Protocols for Assessing In Vivo Bioavailability of AbbV-167
For Researchers, Scientists, and Drug Development Professionals Introduction AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Venetoclax exhibits low aqueou...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AbbV-167 is a phosphate prodrug of venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Venetoclax exhibits low aqueous solubility, and its oral absorption is significantly influenced by food, which can lead to high pharmacokinetic variability and a considerable pill burden for patients.[3][4] AbbV-167 was developed to overcome these limitations by enhancing aqueous solubility and improving the bioavailability of venetoclax, with the goal of reducing the food effect and decreasing the pill burden.[3][4]
These application notes provide a comprehensive overview of the methodologies for assessing the in vivo bioavailability of AbbV-167 in both preclinical and clinical settings. The protocols are designed to guide researchers in accurately quantifying the conversion of AbbV-167 to venetoclax and determining the pharmacokinetic profile of the active drug.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of venetoclax following the administration of AbbV-167 and a reference venetoclax formulation in preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetic Parameters of AbbV-167 and Venetoclax [3]
Species
Administration Route
Dose (molar equivalent of venetoclax)
Analyte
Cmax (ng/mL)
AUC (ng·h/mL)
Key Observation
Mouse
Intravenous
5 mg/kg
AbbV-167
-
-
Rapid conversion to venetoclax.
Venetoclax
-
-
Oral
5, 30, 100, 150 mg/kg
AbbV-167
Below limit of detection
-
Rapid and extensive conversion to venetoclax.
Venetoclax
Dose-dependent
Dose-dependent
Robust exposure of venetoclax.
Dog
Intravenous
5 mg/kg
AbbV-167
-
-
High clearance and rapid conversion.
Venetoclax
-
-
Oral
5, 30, 100, 150 mg/kg
AbbV-167
<1.5% of venetoclax Cmax
<0.1% of venetoclax AUC
Minimal systemic exposure of the prodrug.
Venetoclax
Dose-dependent
Dose-dependent
Efficient conversion to venetoclax.
Table 2: Clinical Pharmacokinetic Parameters of Venetoclax in Healthy Volunteers (100 mg dose) [3]
Formulation
Condition
N
Cmax (ng/mL) Geometric Mean (%CV)
AUCinf (ng·h/mL) Geometric Mean (%CV)
Tmax (h) Median (min-max)
Venetoclax Tablet
Fasting
12
237 (82)
2610 (84)
6.0 (4.0-8.0)
AbbV-167 Solution
Fasting
11
933 (52)
8840 (54)
4.0 (2.0-6.0)
AbbV-167 Tablet
Fasting
11
754 (63)
7940 (62)
4.0 (3.0-8.0)
AbbV-167 Tablet
High-Fat Meal
12
1630 (35)
29900 (37)
6.0 (4.0-10.0)
Signaling Pathway and Mechanism of Action
AbbV-167 is designed to be rapidly converted in vivo to its active form, venetoclax, by intestinal alkaline phosphatases.[4] Venetoclax then exerts its therapeutic effect by selectively inhibiting the anti-apoptotic protein BCL-2. This inhibition restores the intrinsic apoptotic pathway in cancer cells that overexpress BCL-2, leading to programmed cell death.
Mechanism of Action of AbbV-167/Venetoclax.
Experimental Protocols
Protocol 1: Preclinical In Vivo Bioavailability Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of venetoclax following administration of AbbV-167 in a rodent model.
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[6]
Dosing:
Divide rats into groups (n=3-6 per group).
Oral Group: Administer AbbV-167 orally via gavage at a predetermined dose (e.g., 10 mg/kg molar equivalent of venetoclax).[5]
Intravenous Group (for absolute bioavailability): Administer a lower dose of venetoclax (e.g., 1 mg/kg) intravenously via the tail vein.[6]
Blood Sampling:
Collect blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]
Place samples immediately into K2-EDTA tubes and keep on ice.
Plasma Processing:
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection.
Harvest the plasma supernatant and store at -80°C until analysis.
Bioanalysis (LC-MS/MS):
Develop and validate a sensitive and selective LC-MS/MS method for the simultaneous quantification of AbbV-167 and venetoclax in rat plasma.[7][8]
Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples.[7]
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid.[7]
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[9]
Pharmacokinetic Analysis:
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both AbbV-167 and venetoclax using non-compartmental analysis software.
Calculate the absolute oral bioavailability (F%) of venetoclax from the AbbV-167 formulation using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Protocol 2: Clinical Bioavailability Study in Healthy Volunteers
Objective: To evaluate the relative bioavailability of venetoclax from an AbbV-167 formulation compared to a reference venetoclax tablet under fasting and fed conditions.
Study Design: An open-label, randomized, single-dose, crossover study.[3]
Clinical Crossover Bioavailability Study Workflow.
Procedure:
Subject Selection: Recruit healthy adult volunteers (e.g., 12 female subjects) who meet the inclusion and exclusion criteria.[3] Obtain informed consent.
Randomization: Randomize subjects to one of four treatment sequences (e.g., ABCD, BCDA, CDAB, DABC).
Dosing Periods:
Administer a single 100 mg molar equivalent dose of venetoclax in each period according to the randomized sequence.
Fasting Condition: Administer the dose after an overnight fast of at least 10 hours.
Fed Condition: Administer the dose after a standardized high-fat breakfast.[3]
A washout period of at least 7 days should separate each dosing period.[10][11]
Blood Sampling:
Collect venous blood samples into K2-EDTA tubes at pre-dose (0) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, 72, and 96 hours).
Plasma Processing and Bioanalysis:
Process blood samples to obtain plasma as described in Protocol 1.
Quantify plasma concentrations of AbbV-167 and venetoclax using a validated LC-MS/MS method.
Pharmacokinetic and Statistical Analysis:
Calculate pharmacokinetic parameters for venetoclax for each treatment period.
Perform statistical analysis (e.g., ANOVA) on the log-transformed Cmax and AUC values to determine the bioequivalence between the AbbV-167 formulations and the reference venetoclax tablet.
The 90% confidence intervals for the ratio of geometric means should fall within the standard bioequivalence limits of 80-125%.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical and clinical assessment of the in vivo bioavailability of AbbV-167. Accurate characterization of the pharmacokinetic profile of venetoclax following the administration of its prodrug, AbbV-167, is critical for understanding its clinical potential in providing a more patient-friendly therapeutic option with reduced food effect and lower pill burden. The provided methodologies, from study design to bioanalysis, will aid researchers in generating reliable and comprehensive data for the development of this and other innovative prodrug formulations.
AbbV-167 Aqueous Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous stability of AbbV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax. The...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the aqueous stability of AbbV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is AbbV-167 and why is its aqueous stability a concern?
A1: AbbV-167 is a phosphate prodrug of venetoclax, developed to enhance the aqueous solubility of the parent drug.[1][2][3] While the phosphate group improves solubility, it also introduces chemical and physical stability challenges.[4][5] These include a complex chemical speciation profile, potential for loss of crystallinity leading to poor solid-state reactivity, and a shorter shelf life.[4][5]
Q2: What are the primary degradation pathways for AbbV-167 in aqueous solutions?
A2: The primary degradation pathway for AbbV-167 in an aqueous environment is the hydrolysis of the phosphate ester bond, which converts the prodrug back to the active parent drug, venetoclax. The stability of the parent drug, venetoclax, has been studied under various stress conditions, including acidic, basic, oxidative, photolytic, and thermolytic conditions, leading to the identification of several degradation products.[6] Understanding these degradation pathways is crucial for developing stable formulations.
Q3: How can I prepare a stable aqueous solution of AbbV-167 for in vitro experiments?
A3: For clinical trials, an oral solution of AbbV-167 was prepared by dissolving the active pharmaceutical ingredient (API) in a neutral-pH buffered solution (target pH of approximately 7.5) immediately before administration.[1] For research purposes, it is recommended to prepare fresh solutions and use them promptly. To minimize degradation, consider using a buffer system to maintain a neutral to slightly alkaline pH.
Q4: What excipients can be used to improve the stability of AbbV-167 in solution?
A4: While specific excipient studies for AbbV-167 are not extensively published, general strategies for stabilizing phosphate prodrugs can be applied. These include:
pH control: Utilizing buffering agents to maintain a pH that minimizes hydrolysis.
Tonicity modifiers: For formulations intended for injection, salts like sodium chloride can be used.
Bulking agents: Sugars such as sucrose or trehalose can be used in lyophilized formulations to provide stability.[7][8]
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Precipitation in aqueous solution
- Poor solubility at the given pH or concentration. - Conversion to the less soluble parent drug, venetoclax.[2]
- Adjust the pH of the solution; AbbV-167's solubility is pH-dependent. - Prepare solutions at a lower concentration. - Prepare fresh solutions immediately before use.
Loss of potency over time
- Chemical degradation of AbbV-167 via hydrolysis.
- Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. - For working solutions, prepare them fresh daily.
Inconsistent experimental results
- Variability in the amount of active venetoclax present due to degradation. - Issues with the solid form of the AbbV-167 used.[4][5]
- Ensure consistent solution preparation methods and timing. - Characterize the solid-state properties of the AbbV-167 material if possible.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of AbbV-167
Materials:
AbbV-167 powder
Sterile, high-purity water
pH meter
Sterile conical tubes
0.22 µm sterile filter
Procedure:
Weigh the desired amount of AbbV-167 powder in a sterile conical tube.
Add a small volume of sterile water to create a slurry.
Gradually add more water while vortexing or sonicating until the desired final concentration is reached.
Measure the pH of the solution. If necessary, adjust to a neutral pH (around 7.0-7.5) using a suitable buffer (e.g., phosphate-buffered saline). Be aware that adding a phosphate moiety can result in complex chemical speciation.[4][5]
Sterile-filter the solution using a 0.22 µm filter.
Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of AbbV-167 Stability by HPLC
Objective: To determine the rate of hydrolysis of AbbV-167 to venetoclax in an aqueous buffer at a specific temperature.
Materials:
AbbV-167 stock solution
Aqueous buffer of desired pH (e.g., PBS pH 7.4)
Incubator or water bath
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid)
Venetoclax analytical standard
Procedure:
Dilute the AbbV-167 stock solution to the desired final concentration in the pre-warmed aqueous buffer.
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak areas of AbbV-167 and any venetoclax present.
Incubate the remaining solution at the desired temperature (e.g., 37°C).
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it into the HPLC.
Analyze the chromatograms to determine the peak areas of AbbV-167 and venetoclax at each time point.
Calculate the percentage of AbbV-167 remaining and the percentage of venetoclax formed over time.
Visualizations
Caption: Conversion of AbbV-167 to venetoclax and subsequent degradation.
Technical Support Center: ABBV-167 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of ABBV-167. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and fr...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the synthesis and purification of ABBV-167. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the handling of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What is ABBV-167 and why is its synthesis challenging?
A1: ABBV-167 is a phosphate prodrug of venetoclax, a BCL-2 inhibitor.[1][2][3][4] It is classified as a "beyond rule of five" (bRo5) molecule due to its high molecular weight and polar surface area.[2][5] The synthesis and purification of ABBV-167 present significant chemistry, manufacturing, and control (CMC) challenges.[2][4][5] These challenges stem from its complex chemical speciation, intricate solid-form landscape, and notable physical and chemical stability liabilities.[2][4][5]
Q2: What are the primary stability issues observed with ABBV-167?
A2: A primary challenge in the manufacturing of ABBV-167 is the loss of crystallinity.[2][4][5] This loss of solid-state form can lead to high chemical reactivity and consequently, poor shelf-life stability.[2][4][5] The compound's structural characteristics and loose crystal packing are contributing factors to this instability.[2][4][5]
Q3: What purification techniques are used for ABBV-167?
A3: The initial synthesis of ABBV-167 involves purification by reverse-phase chromatography.[1] Given the complexity of the molecule and the potential for various species in solution, chromatographic methods are crucial for achieving the desired purity.
Q4: How does the prodrug nature of ABBV-167 impact its handling and formulation?
A4: As a phosphate prodrug, ABBV-167 exhibits dramatically increased water solubility compared to its parent compound, venetoclax.[1][3][5] This enhanced solubility is advantageous for developing high drug-load formulations, potentially reducing the pill burden for patients.[1][3][5] However, the addition of the phosphate moiety also contributes to the complex chemical speciation and solid-form challenges.[2][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of ABBV-167.
Issue 1: Loss of Crystallinity During Manufacturing
Symptom: The final product or intermediate appears amorphous or partially amorphous when analyzed by techniques such as X-ray powder diffraction (XRPD). This can be accompanied by a change in color or texture.
Root Cause: The inherent chemical structure and loose crystal packing of ABBV-167 make it susceptible to losing its crystalline form, particularly during processing steps like drying or compaction.[2][4][5]
Troubleshooting Steps:
Drying Process Optimization: Carefully control drying parameters such as temperature, vacuum, and time to minimize stress on the crystal lattice.
Solvent System Evaluation: Investigate the use of different solvent systems for crystallization that may yield a more stable solid form.
Solid Form Screening: Conduct comprehensive solid-form screening to identify potentially more stable polymorphs or co-crystals of ABBV-167.
Issue 2: Poor Chemical Stability and Degradation
Symptom: Appearance of degradation products in HPLC analysis of the drug substance or formulated product, leading to a decrease in purity over time.
Root Cause: The loss of crystallinity can expose more of the molecule to its environment, leading to increased solid-state chemical reactivity and degradation.[2][4][5]
Troubleshooting Steps:
Strict Moisture Control: Due to the hygroscopic nature of many phosphate salts, stringent control of humidity during manufacturing and storage is critical.
Inert Atmosphere: Process and store ABBV-167 under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Excipient Compatibility Studies: For formulated products, conduct thorough compatibility studies with all excipients to ensure they do not accelerate the degradation of the active pharmaceutical ingredient (API).
Issue 3: Inefficient Purification by Reverse-Phase Chromatography
Symptom: Poor separation of ABBV-167 from impurities, leading to low yield or purity of the final product.
Root Cause: The complex speciation of the phosphate prodrug in solution can lead to broad peaks or multiple closely eluting species, complicating chromatographic separation.[5]
Troubleshooting Steps:
Mobile Phase Optimization: Experiment with different mobile phase compositions, pH, and gradient profiles to improve the resolution between ABBV-167 and its impurities.
Column Chemistry: Screen different reverse-phase column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.
Load and Flow Rate Adjustment: Optimize the loading capacity and flow rate to prevent peak broadening and improve separation efficiency.
Protocol 1: General Reverse-Phase Chromatography for ABBV-167 Purification
Objective: To purify crude ABBV-167 to a desired level of purity.
Materials:
Crude ABBV-167
Reverse-phase chromatography column (e.g., C18)
Mobile Phase A: 0.1% Trifluoroacetic acid in water
Mobile Phase B: Acetonitrile
HPLC system with a UV detector
Methodology:
Dissolve the crude ABBV-167 in a suitable solvent, ensuring complete dissolution.
Equilibrate the reverse-phase column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Load the dissolved sample onto the column.
Elute the compound using a linear gradient of Mobile Phase B (e.g., from 5% to 95% over 30 minutes).
Monitor the elution profile using a UV detector at an appropriate wavelength.
Collect the fractions containing the pure ABBV-167.
Combine the pure fractions and remove the solvent under reduced pressure.
Note: This is a general protocol and may require significant optimization based on the specific impurity profile and scale of the purification.
Visualizations
Caption: Simplified workflow for the synthesis and purification of ABBV-167.
Caption: Logical flow for troubleshooting stability issues with ABBV-167.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational agent ABBV-167. Frequ...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational agent ABBV-167.
Frequently Asked Questions (FAQs)
Q1: What is ABBV-167 and what is its primary purpose?
A1: ABBV-167 is a phosphate prodrug of venetoclax, a B-cell lymphoma-2 (BCL-2) inhibitor.[1][2][3][4] It was designed to increase the aqueous solubility of venetoclax, thereby allowing for higher drug loading in oral formulations and potentially reducing the pill burden for patients.[1][3][4][5] ABBV-167 is formulated as both an oral solution and an immediate-release (IR) tablet.[1][5]
Q2: How is ABBV-167 converted to the active drug, venetoclax?
A2: ABBV-167 is designed to be rapidly converted to venetoclax in the body. This bioconversion is proposed to be mediated by alkaline phosphatases in the intestinal lumen, which cleave the phosphate group to release the active venetoclax molecule and formaldehyde.[1]
Q3: What are the key differences between the ABBV-167 tablet and the venetoclax tablet?
A3: The primary advantage of the ABBV-167 tablet is its significantly higher drug loading capacity compared to the venetoclax tablet. The ABBV-167 IR tablet contains 65.5% active pharmaceutical ingredient (API) by weight, resulting in a much smaller tablet size for an equivalent dose of venetoclax.[1][5] Additionally, studies in healthy volunteers have shown that ABBV-167 has a reduced food effect compared to venetoclax.[1][4][5]
Q4: What are the known stability challenges associated with ABBV-167?
A4: A key challenge in the development of ABBV-167 has been its solid-state stability. The prodrug's chemical structure and loose crystal packing can lead to a loss of crystallinity during manufacturing.[2][6] This can result in increased solid-state chemical reactivity and a shorter shelf life.[2][6] Adding the phosphate moiety creates complex chemical speciation and solid form landscapes with notable physical and chemical stability liabilities.[2][6]
This guide addresses specific issues that may be encountered during the formulation of ABBV-167.
Issue
Potential Cause(s)
Recommended Action(s)
Poor Powder Flow & Compressibility
- Inconsistent granule size and density from the wet granulation process.- Under-granulation leading to an excess of fine particles.[7]- Over-granulation resulting in overly large and hard granules.[7]
- Optimize binder concentration and addition rate during wet granulation.- Adjust wet massing time to ensure uniform granule growth.[7]- Implement post-drying milling or sieving to achieve a more uniform particle size distribution.[7]
Loss of Crystallinity & Poor Stability
- The inherent chemical structure and loose crystal packing of ABBV-167 are susceptible to amorphization during manufacturing processes like milling and compression.[2][6]- Inappropriate solvent selection or drying conditions during wet granulation.
- Carefully control mechanical stresses during processing (e.g., milling, compression).- Investigate alternative salt forms or co-crystals to improve crystal lattice stability.- Optimize drying parameters (temperature, time, vacuum) to ensure the removal of residual solvents without inducing solid-state changes.
Inconsistent Drug Release Profile
- Variability in granule hardness and porosity.- Incompatibility between the granules and coating materials, leading to issues like peeling or cracking.[8]- Non-uniform tablet coating.
- Ensure consistent granule hardness by controlling binder concentration and drying parameters.- Conduct excipient compatibility studies to select appropriate coating materials.- Optimize coating process parameters such as spray rate, atomization pressure, and drying temperature.[8]
Tablet Discoloration or Degradation
- High solid-state chemical reactivity, particularly in the amorphous state.[2][6]- Incompatibility with excipients, where impurities in excipients (e.g., peroxides, aldehydes) can cause degradation.[9]- Exposure to heat, light, or moisture.
- Conduct thorough API-excipient compatibility studies under stressed conditions.[3][10]- Select high-purity excipients with low reactive impurity profiles.[9]- Implement appropriate packaging and storage conditions to protect from environmental factors.
Variable Bioavailability
- Incomplete or variable conversion of the prodrug to venetoclax.- Poor dissolution of the tablet formulation.- Food effects, although reduced compared to venetoclax, may still contribute to variability.[1][5]
- Ensure the formulation facilitates rapid dissolution to allow for efficient enzymatic conversion.- Characterize the solid-state form of the API in the final dosage form to ensure consistency.- While the food effect is reduced, maintaining consistent administration with respect to meals is advisable in clinical studies.
Experimental Protocols
Preparation of ABBV-167 Immediate-Release (IR) Tablets (Wet Granulation)
This protocol is based on the published methodology for the clinical formulation of ABBV-167.[1]
Blending: Blend the ABBV-167 API with a binder, filler, and glidant.
Wet Granulation: Add purified water to the blend in a high-shear mixer to form granules.
Drying: Tray dry the wet granulation to a target moisture content.
Delumping: Mill the dried granules to break up any aggregates.
Final Blending: Blend the delumped granules with a lubricant and a disintegrant.
Compression: Compress the final blend into tablets using a high-speed tablet press with appropriate tooling.
Preparation of ABBV-167 Oral Solution
This protocol is based on the extemporaneous preparation for clinical studies.[1][5]
Buffer Preparation: Dissolve dibasic sodium phosphate in water and adjust the pH to approximately 7.5 with a dilute HCl solution.
API Dissolution: Add the ABBV-167 API to the neutral-pH buffered solution at a concentration of 1.13 mg/mL (on a free basis).
Mixing: Stir the solution until the API is completely dissolved.
Visualizations
Caption: Proposed bioconversion pathway of ABBV-167.
Caption: Wet granulation workflow for ABBV-167 tablets.
Technical Support Center: Minimizing Food Effect on Drug Absorption
Disclaimer: Information regarding a specific compound designated "ABBV-167" is not publicly available. This resource provides comprehensive guidance on investigating and minimizing the food effect on the absorption of po...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Information regarding a specific compound designated "ABBV-167" is not publicly available. This resource provides comprehensive guidance on investigating and minimizing the food effect on the absorption of poorly soluble compounds, using a hypothetical molecule, "Compound X," for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is a "food effect" in pharmacokinetics and why is it a critical consideration in drug development?
A food effect refers to the alteration in a drug's bioavailability (rate and extent of absorption) when it is administered with food, as compared to being taken in a fasted state.[1][2] Food can delay gastric emptying, increase bile flow, change the pH of the gastrointestinal (GI) tract, and increase blood flow to the splanchnic region.[3] These physiological changes can significantly impact a drug's absorption, leading to:
Positive Food Effect: Increased drug absorption, which could potentially lead to toxicity.
Negative Food Effect: Decreased drug absorption, which may result in a lack of efficacy.[4]
Increased Variability: Unpredictable drug exposure among patients, complicating dosing regimens.[2][5]
Assessing the food effect is crucial for ensuring consistent therapeutic outcomes and patient safety.[2][5]
Q2: When in the drug development process should a food effect study be conducted?
Food effect bioavailability studies should be conducted early in the clinical development process for all new chemical entities (NCEs).[1][6] Conducting these studies early helps to:
Guide the selection of formulations for further development.[1]
Inform the design of pivotal clinical safety and efficacy studies.[1][7]
Provide necessary information for the clinical pharmacology and dosage sections of the final product label.[1]
A preliminary assessment can be done in early-phase studies (e.g., as a cohort in a single ascending dose study), with a definitive, pivotal study conducted on the to-be-marketed formulation.[6][8]
Q3: What are the primary mechanisms through which food can alter drug absorption?
The interaction between food and orally administered drugs is complex. Key mechanisms include:
Physiological Changes in the GI Tract:
Delayed Gastric Emptying: Food, particularly high-fat meals, slows the rate at which the stomach empties, which can delay the drug's arrival at the small intestine, its primary site of absorption.[3]
Increased Gastric pH: Food can buffer the acidic environment of the stomach, which can affect the dissolution and stability of pH-sensitive drugs.[3][9]
Stimulation of Bile Secretion: Fats in a meal trigger the release of bile salts, which are natural surfactants that can enhance the solubilization and dissolution of poorly water-soluble (lipophilic) drugs.[10]
Physical and Chemical Interactions:
Direct Interaction: Food components can physically or chemically interact with a drug, altering its absorption.[3]
Competition for Transporters: Nutrients from food may compete with drugs for the same absorption transporters in the intestinal wall.[2]
Q4: What constitutes a standard "high-fat meal" for a food effect study according to regulatory guidelines?
The U.S. FDA recommends using a high-fat and high-calorie meal for food effect studies because it is expected to provide the greatest potential impact on GI physiology and thus drug absorption.[6] While specifics can vary, a standard high-fat meal is approximately 800 to 1000 calories, with about 50% of the calories derived from fat.[8]
Q5: How are the results of a food effect study statistically evaluated?
The results are evaluated by comparing the key pharmacokinetic (PK) parameters—AUC (total exposure) and Cmax (peak exposure)—between the fed and fasted states.[6] A food effect is generally considered significant if the 90% confidence intervals for the geometric mean ratio (fed/fasted) of AUC or Cmax fall outside the standard bioequivalence limits of 80% to 125%.[6] Changes in Tmax (time to peak exposure) are also evaluated for clinical relevance.[6]
Troubleshooting Guides
Issue: Our lead candidate, "Compound X," exhibits a significant positive food effect, with a >200% increase in AUC when administered with a high-fat meal. What are our mitigation strategies?
A large positive food effect, often seen with poorly water-soluble (BCS Class II/IV) drugs, presents a risk of dose-dumping and toxicity. The goal is to develop a formulation that mimics the fed state, thereby reducing the variability between fasted and fed administration.
Recommended Actions:
Characterize the Mechanism: The likely cause is enhanced solubilization by bile salts.
Formulation Strategies: The most widely explored technology to mitigate a positive food effect for poorly soluble drugs is lipid-based formulations.[11][12]
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[11] SEDDS formulations can enhance the solubility and absorption of the drug, effectively "pre-dissolving" it and making its absorption less dependent on dietary lipids.[11]
Nanosizing: Reducing the drug's particle size to the nanometer range (nanocrystals) increases the surface area for dissolution, which can improve absorption and potentially reduce the food effect.[5][12]
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its solubility and dissolution rate.[12][13]
Issue: Administration of "Compound X" with food leads to a 60% reduction in bioavailability (a negative food effect). How can we address this?
A negative food effect can compromise the drug's efficacy. This may be caused by drug instability in the altered gastric pH, or specific food-drug interactions that reduce absorption.
Recommended Actions:
Investigate the Cause: Determine if the drug is unstable at the higher pH of the fed stomach or if it binds to food components.
Formulation Strategies:
Enteric Coating: If the drug is acid-labile or its absorption is hindered in the fed stomach, an enteric coating can be designed to protect the drug and release it further down the GI tract, such as in the lower small intestine.[4][5] This strategy separates the site of drug release from the primary site of food digestion, avoiding the interaction.[4]
Prodrug Approach: A prodrug, a bioreversible derivative of the parent drug, can be designed to have physicochemical properties that are less susceptible to food effects.[5][12]
Issue: The pharmacokinetic data from our fed cohort shows extremely high inter-subject variability compared to the fasted state. What are the potential causes?
High variability in the fed state is a common challenge that can make it difficult to establish a safe and effective dosing regimen.
Recommended Actions:
Analyze Physiological Differences: The primary cause is often the interplay between the formulation, the drug's properties, and the inherent variability in GI physiology (e.g., gastric emptying rates, bile salt concentrations) among subjects, which is amplified in the fed state.
Formulation Optimization: The most effective solution is to develop a robust formulation that overcomes the drug's intrinsic dissolution or solubility limitations. By enhancing solubility through technologies like SEDDS or ASDs, the formulation makes drug absorption less dependent on variable physiological factors, thereby reducing inter-subject variability.[12]
Data Presentation: Illustrative Pharmacokinetic Data
Table 1: Initial Food Effect Study on "Compound X" (Standard Formulation)
Parameter
Fasted State (N=24)
Fed State (High-Fat Meal, N=24)
Geometric Mean Ratio (Fed/Fasted) [90% CI]
AUC0-inf (ng·h/mL)
1500 (± 450)
4800 (± 1800)
3.20 [2.80 – 3.65]
Cmax (ng/mL)
350 (± 110)
950 (± 410)
2.71 [2.35 – 3.12]
Tmax (h)
2.0 (1.0 – 4.0)
4.5 (3.0 – 6.0)
N/A
Data are presented as Mean (± SD) for AUC/Cmax and Median (Range) for Tmax. CI = Confidence Interval.
Table 2: Food Effect Study on "Compound X" (Optimized SEDDS Formulation)
Parameter
Fasted State (N=24)
Fed State (High-Fat Meal, N=24)
Geometric Mean Ratio (Fed/Fasted) [90% CI]
AUC0-inf (ng·h/mL)
4500 (± 950)
4950 (± 1050)
1.10 [0.98 – 1.23]
Cmax (ng/mL)
900 (± 250)
980 (± 280)
1.09 [0.96 – 1.22]
Tmax (h)
2.5 (1.5 – 4.0)
3.0 (2.0 – 4.5)
N/A
Data are presented as Mean (± SD) for AUC/Cmax and Median (Range) for Tmax. CI = Confidence Interval.
Experimental Protocols
Protocol: Pivotal Food Effect Bioavailability Study
This protocol is based on FDA guidance for a randomized, single-dose, crossover study.[1][6]
Subjects: Healthy adult volunteers (typically a minimum of 12 completers).[6]
Treatments:
Treatment A (Fasted): Single oral dose of the drug product after a minimum 10-hour overnight fast.
Treatment B (Fed): Single oral dose of the drug product administered 30 minutes after the start of a standard high-fat breakfast.[6]
Washout Period: A sufficient time between periods (typically at least 5 half-lives of the drug) to ensure complete elimination of the drug from the previous period.[6]
2. Dosing and Meal Administration:
Fasted Arm: Subjects fast for at least 10 hours overnight. The dose is administered with ~240 mL (8 fl. oz.) of water. No food is allowed for at least 4 hours post-dose.[7]
Fed Arm: After a 10-hour overnight fast, subjects begin consuming the standard high-fat meal. The dose is administered 30 minutes after the start of the meal with ~240 mL of water. The meal should be consumed within 30 minutes.
3. Pharmacokinetic (PK) Sampling:
Blood samples are collected at pre-defined time points to adequately characterize the plasma concentration-time profile of the drug.
A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours). The schedule must be designed to capture Cmax, Tmax, and the elimination phase accurately.[6]
4. Bioanalytical Method:
A validated bioanalytical method is used to quantify the concentration of the drug (and relevant metabolites) in plasma samples.
5. Data Analysis:
PK parameters (AUC, Cmax, Tmax) are calculated for each subject in each period.
An analysis of variance (ANOVA) is performed on the log-transformed AUC and Cmax data.
Geometric mean ratios (Fed/Fasted) and their 90% confidence intervals are calculated to assess the magnitude of the food effect.
Technical Support Center: Optimizing ABBV-167 Dosage for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical studies involving ABBV-167, a phosphate prodrug...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical studies involving ABBV-167, a phosphate prodrug of the BCL-2 inhibitor, venetoclax.
Frequently Asked Questions (FAQs)
Q1: What is ABBV-167 and how does it differ from venetoclax?
A1: ABBV-167 is a phosphate prodrug of venetoclax.[1] Its primary advantage is significantly increased aqueous solubility compared to venetoclax, which allows for potentially improved oral bioavailability and reduced pill burden.[2][3] Following administration, ABBV-167 is designed to be efficiently converted to the active drug, venetoclax, in the body.[4][5]
Q2: What is the mechanism of action of ABBV-167?
A2: The therapeutic activity of ABBV-167 is dependent on its conversion to venetoclax. Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic pathway and programmed cell death in sensitive cancer cells.
Q3: How is ABBV-167 converted to venetoclax?
A3: ABBV-167 is a phosphate prodrug that is converted to venetoclax through the action of endogenous phosphatases, such as alkaline phosphatase. This conversion is expected to occur in vivo, releasing the active venetoclax.
Q4: What are the key considerations for designing in vitro studies with ABBV-167?
A4: When designing in vitro experiments, it is crucial to account for the conversion of ABBV-167 to venetoclax. Standard cell culture media may not contain sufficient phosphatase activity to efficiently convert the prodrug. Therefore, researchers should consider supplementing the media with alkaline phosphatase or using cell lines known to have high endogenous phosphatase activity to accurately assess the cytotoxic effects.
Q5: What preclinical models are suitable for evaluating ABBV-167?
A5: A range of preclinical models can be employed, including various cancer cell lines and patient-derived xenograft (PDX) models. The choice of model should be guided by the BCL-2 dependence of the cancer type being studied. Both in vitro and in vivo models are essential to fully characterize the pharmacokinetic and pharmacodynamic properties of ABBV-167 and its conversion to venetoclax.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue
Potential Cause
Recommended Solution
Low or no cytotoxicity observed with ABBV-167 in cell-based assays.
Inefficient conversion of ABBV-167 to venetoclax.
1. Supplement cell culture medium with purified alkaline phosphatase (e.g., calf intestinal alkaline phosphatase) to a final concentration of 1-10 U/mL. 2. Use cell lines with high endogenous alkaline phosphatase activity (e.g., some osteosarcoma or kidney cell lines). 3. As a positive control, run parallel experiments with an equimolar concentration of venetoclax.
High variability in cytotoxicity results between experiments.
Inconsistent enzyme activity or incubation time.
1. Ensure consistent concentration and lot of alkaline phosphatase is used across all experiments. 2. Standardize the pre-incubation time of ABBV-167 with alkaline phosphatase before adding to cells, if applicable. 3. Monitor and maintain stable pH and temperature of the cell culture environment, as these can affect enzyme activity.
Observed cytotoxicity does not correlate with BCL-2 expression levels.
Off-target effects of the prodrug or incomplete conversion.
1. Confirm the conversion of ABBV-167 to venetoclax in your experimental system using analytical methods like LC-MS/MS. 2. Evaluate the cytotoxicity of a vehicle control containing the same concentration of alkaline phosphatase to rule out enzyme-induced effects. 3. Assess the expression of other anti-apoptotic proteins (e.g., BCL-xL, MCL-1) as potential resistance mechanisms.
In Vivo Study Troubleshooting
Issue
Potential Cause
Recommended Solution
Suboptimal in vivo efficacy despite promising in vitro results.
Poor conversion of ABBV-167 to venetoclax in the chosen animal model.
1. Characterize the pharmacokinetics of both ABBV-167 and venetoclax in the plasma and tumor tissue of the animal model to assess conversion efficiency. 2. Consider the route of administration; oral and intravenous routes may lead to different conversion rates and exposure levels. 3. Evaluate the expression and activity of phosphatases in the relevant tissues of the animal model.
High inter-animal variability in tumor response.
Differences in individual animal metabolism and prodrug conversion.
1. Increase the number of animals per treatment group to improve statistical power. 2. Monitor plasma levels of both ABBV-167 and venetoclax in a subset of animals to correlate exposure with response. 3. Ensure consistent formulation and administration of the drug.
Unexpected toxicity observed.
Off-target effects of the prodrug or accumulation of metabolites.
1. Conduct comprehensive toxicology studies to identify the cause of toxicity. 2. Analyze plasma and tissue samples for the presence of unexpected metabolites. 3. Adjust the dosing regimen (dose and schedule) to mitigate toxicity while maintaining efficacy.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS/MTT Assay)
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of ABBV-167 and venetoclax (as a positive control) in cell culture medium.
Enzyme Addition (for ABBV-167): In a separate plate, pre-incubate the ABBV-167 dilutions with a fixed concentration of alkaline phosphatase (e.g., 5 U/mL) for 1-2 hours at 37°C.
Treatment: Remove the overnight culture medium from the cells and add the compound dilutions (with and without enzyme for ABBV-167, and venetoclax). Include a vehicle control (medium with or without enzyme).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Efficacy Study in a Xenograft Model
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for tumor cell line or PDX engraftment.
Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Dosing: Prepare the formulation of ABBV-167 for the desired route of administration (e.g., oral gavage). Administer the drug at various dose levels and schedules. Include a vehicle control group.
Tumor Measurement: Continue to measure tumor volume and body weight of the mice throughout the study.
Pharmacokinetic Analysis (Satellite Group): At selected time points after dosing, collect blood and tumor tissue samples from a satellite group of animals to measure the concentrations of ABBV-167 and venetoclax.
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group. Correlate pharmacokinetic data with pharmacodynamic outcomes.
Visualizations
Caption: Mechanism of action of ABBV-167 and venetoclax in inducing apoptosis.
Technical Support Center: Abbv-167 In Vitro Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the investigational compound Abbv-167 in in v...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the investigational compound Abbv-167 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is Abbv-167 and why was it developed?
A1: Abbv-167 is a phosphate prodrug of the BCL-2 inhibitor, venetoclax.[1][2] Venetoclax itself has very low water solubility, which can present challenges in formulation and administration. Abbv-167 was designed to significantly increase the aqueous solubility at neutral pH, thereby improving its suitability for certain experimental and therapeutic applications.[3][4][5]
Q2: What is the primary solvent for dissolving Abbv-167?
A2: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of Abbv-167. It exhibits high solubility in DMSO, up to 100 mg/mL (102.20 mM).[2][6]
Q3: Can I dissolve Abbv-167 directly in aqueous buffers like PBS?
A3: Direct dissolution of Abbv-167 in aqueous buffers is not recommended for high concentrations as it is described as being sparingly soluble in such media. For in vitro experiments, it is best to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium.
Q4: What is the expected stability of Abbv-167 in solution?
A4: Stock solutions of Abbv-167 in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. The stability of Abbv-167 in aqueous solutions is expected to be lower, and it is recommended to prepare working solutions fresh for each experiment.
Q5: How does pH affect the solubility of Abbv-167?
A5: As a phosphate prodrug, the solubility of Abbv-167 is pH-dependent. It was designed to have increased solubility in aqueous media at a neutral pH.[3] For clinical trials, an oral solution was prepared in a neutral pH buffered solution (approximately pH 7.5).[3]
Troubleshooting Guide for In Vitro Solubility Issues
This guide addresses common problems encountered when working with Abbv-167 in in vitro assays.
Problem
Potential Cause
Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer/media.
1. The final concentration of Abbv-167 exceeds its solubility limit in the aqueous medium. 2. The percentage of DMSO in the final solution is too low to maintain solubility. 3. Rapid addition of the DMSO stock to the aqueous medium.
1. Lower the final concentration of Abbv-167 in your experiment. 2. Increase the final percentage of DMSO. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the tolerance for your specific cell line and include a vehicle control in your experiments. 3. Add the DMSO stock to the aqueous medium dropwise while vortexing or stirring to ensure rapid mixing. 4. Consider a serial dilution approach, where the DMSO stock is first diluted in a small volume of media before being added to the final volume.
Cloudiness or turbidity observed in the working solution over time.
1. The compound is slowly precipitating out of the solution. 2. The compound may be degrading.
1. Prepare fresh working solutions immediately before use. 2. If the experiment is long-term, consider refreshing the media with a freshly prepared working solution at appropriate intervals.
Inconsistent experimental results.
1. Incomplete dissolution of the stock solution. 2. Precipitation of the compound in the assay plate.
1. Ensure the DMSO stock solution is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution.[2] 2. Visually inspect assay plates under a microscope for any signs of precipitation before and during the experiment.
Experimental Protocols
Preparation of a 10 mM Stock Solution of Abbv-167 in DMSO
Materials:
Abbv-167 powder (Molecular Weight: 978.45 g/mol )
Anhydrous, sterile DMSO
Sterile microcentrifuge tubes or vials
Vortex mixer
Sonicator bath (optional)
Procedure:
Weigh out the desired amount of Abbv-167 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.78 mg of Abbv-167.
Transfer the powder to a sterile microcentrifuge tube.
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
Vortex the tube vigorously until the powder is completely dissolved.
If complete dissolution is not achieved, gently warm the tube to 37°C for a few minutes and/or place it in a sonicator bath for 5-10 minutes.
Visually inspect the solution to ensure there are no visible particles.
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of a Working Solution in Cell Culture Media
Materials:
10 mM Abbv-167 stock solution in DMSO
Sterile cell culture medium
Sterile conical tubes
Vortex mixer
Procedure:
Thaw an aliquot of the 10 mM Abbv-167 stock solution at room temperature.
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
In a sterile conical tube, add the required volume of cell culture medium (e.g., 9.99 mL).
While gently vortexing the medium, add the calculated volume of the Abbv-167 stock solution (e.g., 10 µL) dropwise.
Continue to vortex for a few seconds to ensure thorough mixing.
Use the freshly prepared working solution immediately for your experiment.
Note: The final DMSO concentration in this example is 0.1%. Always calculate the final DMSO concentration and include a vehicle control with the same DMSO concentration in your experiments.
Visualizations
Abbv-167 Troubleshooting Workflow
Caption: A workflow for preparing and troubleshooting Abbv-167 solutions.
Venetoclax (Active Drug) Signaling Pathway
Caption: The apoptotic signaling pathway of venetoclax.
Navigating the Analytical Landscape of Abbv-167: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting analytical challenges encountered during the characterization of Abbv-1...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting analytical challenges encountered during the characterization of Abbv-167, a phosphate prodrug of the BCL-2 inhibitor, venetoclax. This guide offers frequently asked questions, detailed troubleshooting tables, experimental protocols, and visual workflows to facilitate smoother and more accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Abbv-167 and why was it developed?
Abbv-167 is a phosphate prodrug of venetoclax, a potent and selective BCL-2 inhibitor.[1] Venetoclax itself has low aqueous solubility, which can lead to a high pill burden for patients.[1] Abbv-167 was designed to significantly increase water solubility, allowing for higher drug loading in tablets and potentially reducing the food effect observed with venetoclax.[1]
Q2: What are the primary analytical challenges in characterizing Abbv-167?
The main analytical challenges revolve around its nature as a prodrug. Key considerations include:
Simultaneous quantification: Developing methods to accurately measure both the prodrug (Abbv-167) and the active drug (venetoclax) in various matrices, particularly in biological samples, is crucial for pharmacokinetic and metabolism studies.
Stability assessment: Abbv-167, as a phosphate prodrug, can be susceptible to chemical and physical instability.[2] Issues such as loss of crystallinity and degradation can impact its shelf life and performance.[2] Therefore, robust stability-indicating methods are essential.
Conversion kinetics: Characterizing the rate and extent of conversion of Abbv-167 to venetoclax under different physiological conditions is vital to ensure efficient delivery of the active drug.
Formulation-related challenges: The enhanced aqueous solubility of Abbv-167 can present unique challenges during formulation development and manufacturing, including the potential for complex chemical speciation and solid-form control.[2]
Q3: What is a stability-indicating analytical method and why is it important for Abbv-167?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[3][4] For Abbv-167, a SIM is critical to:
Ensure the integrity and purity of the drug substance and product over time.
Identify and quantify any degradation products that may form during manufacturing, storage, or in vivo.
Understand the degradation pathways of Abbv-167, which is essential for developing stable formulations.
Q4: Which bioanalytical techniques are most commonly used for Abbv-167 and venetoclax?
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for the quantitative analysis of Abbv-167 and venetoclax in biological matrices like human plasma.[5] This technique offers high specificity and allows for the simultaneous measurement of both the prodrug and the active drug, which is essential for pharmacokinetic studies.
Troubleshooting Guides
Navigating the analytical characterization of Abbv-167 can present several challenges. The following tables outline common issues, their potential causes, and recommended solutions.
Adjust the gradient slope or initial/final mobile phase composition. Experiment with a different column (e.g., different bonded phase or particle size).
Ghost peaks
Contamination in the mobile phase, injector, or column
Use fresh, high-purity solvents for the mobile phase. Flush the injector and column thoroughly.
Instability of Abbv-167 in the analytical sample; Inconsistent sample preparation
Prepare samples immediately before analysis or store them at a lower temperature. Ensure consistent and validated sample preparation procedures are followed.
Poor linearity of the calibration curve
Saturation of the detector; Issues with standard solution stability
Extend the calibration range or dilute samples. Prepare fresh standard solutions for each analytical run.
Matrix effects in bioanalytical assays (ion suppression or enhancement)
Interference from endogenous components in the biological matrix
Optimize the sample preparation method (e.g., use a more effective protein precipitation or solid-phase extraction protocol). Use a stable isotope-labeled internal standard.
Experimental Protocols
Stability-Indicating HPLC Method for Abbv-167 and Venetoclax
This protocol outlines a general procedure for a stability-indicating HPLC method to simultaneously quantify Abbv-167 and venetoclax and to monitor the formation of degradation products.
1. Objective:
To develop and validate a stability-indicating HPLC method for the simultaneous determination of Abbv-167 and venetoclax in the presence of their degradation products.
2. Materials and Reagents:
Abbv-167 reference standard
Venetoclax reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Ammonium formate (analytical grade)
Formic acid (analytical grade)
Water (HPLC grade)
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
3. Chromatographic Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Program:
Time (min)
%B
0.0
20
15.0
80
17.0
80
17.1
20
| 20.0 | 20 |
Flow Rate: 1.0 mL/min
Column Temperature: 40 °C
Detection Wavelength: As determined by UV-Vis spectral analysis of Abbv-167 and venetoclax
Injection Volume: 10 µL
4. Standard and Sample Preparation:
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Abbv-167 and venetoclax in methanol.
Working Standard Solutions: Prepare a series of dilutions from the stock solutions in the mobile phase to construct a calibration curve.
Forced Degradation Samples:
Acidic: Dissolve Abbv-167 in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize before injection.
Basic: Dissolve Abbv-167 in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize before injection.
Oxidative: Dissolve Abbv-167 in 3% H₂O₂ and keep at room temperature for 1 hour.
Thermal: Expose solid Abbv-167 to 80 °C for 24 hours.
Photolytic: Expose a solution of Abbv-167 to UV light (254 nm) for 24 hours.
5. Method Validation:
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
6. Data Analysis:
Identify and quantify Abbv-167 and venetoclax in the samples.
In the forced degradation samples, assess the peak purity of Abbv-167 and venetoclax to ensure no co-eluting degradation products.
Calculate the percentage of degradation for each stress condition.
Visualizing Key Processes
To aid in the understanding of Abbv-167's mechanism and analytical workflows, the following diagrams are provided.
Caption: Mechanism of Action of Abbv-167.
Caption: Troubleshooting Workflow for Bioanalytical Quantification.
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Abbv-167 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to lot-to-lot variability of this compound.
Understanding Abbv-167: It is important to note that Abbv-167 is a phosphate prodrug of venetoclax. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. In this case, Abbv-167 is designed to enhance the aqueous solubility of venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor. Variability between different lots of Abbv-167, a crystalline solid, could potentially impact its physical properties and, consequently, its performance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of lot-to-lot variability in Abbv-167?
A1: Lot-to-lot variability in a crystalline small molecule prodrug like Abbv-167 can stem from several factors during manufacturing and handling:
Purity Profile: The presence and concentration of impurities can differ between batches.
Crystallinity and Polymorphism: Changes in the crystalline form (polymorphism) can affect solubility, dissolution rate, and bioavailability.[1][2] Different polymorphs of a drug can have distinct physical properties.[2]
Particle Size Distribution: Variations in particle size can influence the dissolution rate and, consequently, the rate of conversion to the active drug, venetoclax.[3]
Moisture Content: The amount of residual moisture can impact the stability and handling of the powdered drug.
Q2: How can lot-to-lot variability in Abbv-167 affect my experimental results?
A2: Inconsistent experimental outcomes may be observed due to lot-to-lot variability. These can manifest as:
Altered Dissolution and Solubility: A different crystalline form or particle size distribution may lead to slower or faster dissolution of the Abbv-167 powder in your experimental medium.
Variable Conversion to Venetoclax: The rate and extent of Abbv-167 conversion to the active venetoclax could be affected, leading to inconsistencies in the effective concentration of the active drug in your assays.
Inconsistent Pharmacokinetic Profiles: In in vivo studies, variations in physical properties can lead to differences in absorption and bioavailability, resulting in variable plasma concentrations of venetoclax.
Q3: My in vitro cell-based assay is showing lower efficacy than expected. Could this be related to the Abbv-167 lot I am using?
A3: Yes, this is a possibility. Lower than expected efficacy could be due to:
Incomplete Dissolution: The Abbv-167 from a particular lot may not be fully dissolving in your cell culture medium, leading to a lower actual concentration of the prodrug.
Slower Conversion to Venetoclax: The conversion of the prodrug to the active venetoclax might be slower in your experimental system with a specific lot, resulting in a reduced effective concentration of the BCL-2 inhibitor. It's important to consider that the enzymatic conversion of a prodrug is a critical step for its activity.[4]
Q4: I am observing inconsistent results in my animal studies. How can I troubleshoot this?
A4: Inconsistent in vivo results could be linked to the formulation and administration of Abbv-167. We recommend the following:
Ensure Consistent Formulation: Use a standardized and validated protocol for formulating Abbv-167 for administration. Ensure the prodrug is fully dissolved or uniformly suspended.
Characterize the Lot: If you suspect lot-to-lot variability, it is advisable to perform basic characterization of the new lot, such as purity analysis by HPLC and a simple dissolution test, and compare the results with a previous lot that gave expected results.
Monitor Plasma Levels: If feasible, measure the plasma concentrations of both Abbv-167 and venetoclax to assess the pharmacokinetic profile of the lot .
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Potential Cause
Troubleshooting Steps
Poor Solubility/Dissolution of Abbv-167
1. Visually inspect the stock solution for any undissolved particles. 2. Consider pre-warming the medium and vortexing for an extended period. 3. Filter the stock solution through a 0.22 µm filter before adding to the cell culture. 4. Perform a simple dissolution test on the lot (see Experimental Protocols).
Inefficient Conversion to Venetoclax
1. Ensure your in vitro system has the necessary enzymes (e.g., phosphatases) for prodrug conversion if you are using a cell-free system. For cell-based assays, cellular phosphatases should facilitate the conversion. 2. Consider a pre-incubation step of Abbv-167 in a biologically active matrix (e.g., liver microsomes) if your experimental setup allows, to generate the active venetoclax before adding to the assay. 3. Perform an in vitro conversion assay to compare the conversion rate of different lots (see Experimental Protocols).
Issue 2: Variable Efficacy in Animal Models
Potential Cause
Troubleshooting Steps
Inconsistent Drug Formulation
1. Prepare the dosing formulation fresh for each experiment. 2. Use a consistent and validated vehicle for administration. 3. Ensure the formulation is a homogenous solution or a uniform suspension. For suspensions, ensure consistent mixing before each administration.
Differences in Bioavailability Between Lots
1. If possible, perform a small-scale pharmacokinetic study to compare the plasma levels of Abbv-167 and venetoclax from different lots. 2. Conduct dissolution testing to assess if there are differences in the dissolution profiles of the lots.
Data Presentation
The following table summarizes hypothetical pharmacokinetic data for two different lots of Abbv-167 after oral administration, illustrating potential lot-to-lot variability.
Parameter
Lot A
Lot B
Abbv-167 Cmax (ng/mL)
150 ± 25
180 ± 30
Abbv-167 Tmax (h)
1.0 ± 0.2
0.8 ± 0.3
Venetoclax Cmax (ng/mL)
850 ± 120
720 ± 150
Venetoclax Tmax (h)
6.0 ± 1.5
8.0 ± 2.0
Venetoclax AUC (ng*h/mL)
12500 ± 2500
10500 ± 3000
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
HPLC Purity Analysis of Abbv-167
This protocol provides a general method for determining the purity of an Abbv-167 lot.
Materials:
Abbv-167 sample
HPLC-grade acetonitrile (ACN)
HPLC-grade water
Formic acid
Reference standard of Abbv-167 (if available)
HPLC system with a UV detector
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
Mobile Phase Preparation:
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Sample Preparation:
Accurately weigh and dissolve the Abbv-167 sample in a suitable solvent (e.g., 50:50 ACN:water) to a final concentration of 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter.
HPLC Conditions:
Column: C18 reverse-phase
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detector Wavelength: 254 nm
Column Temperature: 30°C
Gradient Elution:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30.1-35 min: 10% B
Data Analysis:
Integrate the peaks in the chromatogram.
Calculate the purity of Abbv-167 by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Dissolution Testing of Abbv-167
This protocol is based on the USP paddle apparatus method for immediate-release solid dosage forms.
Materials:
Abbv-167 powder
USP Apparatus 2 (Paddle Apparatus)
Dissolution medium (e.g., 0.1 N HCl or phosphate buffer pH 6.8)
HPLC system for analysis
Procedure:
Apparatus Setup:
Set the dissolution bath temperature to 37 ± 0.5°C.
Fill each vessel with 900 mL of the dissolution medium.
Set the paddle speed to 50 or 75 rpm.
Sample Introduction:
Accurately weigh a specific amount of Abbv-167 powder and place it in the bottom of each vessel.
Sampling:
Collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
Filter the samples immediately through a 0.45 µm filter.
Analysis:
Analyze the concentration of Abbv-167 in the collected samples using a validated HPLC method.
Data Analysis:
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Compare the dissolution profiles of different lots.
In Vitro Prodrug Conversion Assay
This protocol provides a framework to assess the conversion of Abbv-167 to venetoclax in the presence of a phosphatase enzyme.
Materials:
Abbv-167 sample
Venetoclax reference standard
Alkaline Phosphatase (ALP)
Reaction buffer (e.g., Tris-HCl, pH 8.0)
HPLC system for analysis
Procedure:
Reaction Setup:
Prepare a stock solution of Abbv-167 in the reaction buffer.
In a microcentrifuge tube, add the Abbv-167 stock solution to the reaction buffer.
Initiate the reaction by adding a defined amount of Alkaline Phosphatase.
Incubate the reaction mixture at 37°C.
Time-Course Sampling:
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
Stop the reaction by adding a quenching solution (e.g., strong acid or organic solvent like acetonitrile).
Sample Analysis:
Analyze the samples by HPLC to quantify the remaining Abbv-167 and the formed venetoclax. A gradient method will be required to separate the two compounds.
Data Analysis:
Plot the concentration of venetoclax formed over time.
Calculate the initial rate of conversion for different lots of Abbv-167.
Visualizations
Caption: BCL-2 signaling pathway and the mechanism of action of venetoclax.
Caption: Quality control workflow for assessing lot-to-lot consistency of Abbv-167.
A Head-to-Head Comparison of ABBV-167 and Venetoclax Bioavailability
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the bioavailability of the investigational B-cell lymphoma 2 (BCL-2) inhibitor prodrug, ABBV-167, and its act...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of the investigational B-cell lymphoma 2 (BCL-2) inhibitor prodrug, ABBV-167, and its active moiety, venetoclax. The information presented herein is supported by available experimental data to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of these two agents.
Executive Summary
Venetoclax, a potent and selective BCL-2 inhibitor, is a cornerstone in the treatment of various hematological malignancies. However, its low aqueous solubility and significant food effect present clinical challenges. ABBV-167, a phosphate prodrug of venetoclax, was developed to overcome these limitations. Clinical data demonstrates that ABBV-167 successfully enhances the aqueous solubility of venetoclax, leading to improved bioavailability and a reduced food effect, potentially offering a more convenient dosing regimen for patients.
Quantitative Bioavailability Data
The following table summarizes the key pharmacokinetic parameters related to the bioavailability of ABBV-167 and venetoclax.
Parameter
ABBV-167 (delivers venetoclax)
Venetoclax
Source(s)
Absolute Bioavailability (Fasting)
Data not available. Converts extensively to venetoclax.
A clinical study was conducted in healthy female subjects to determine the absolute bioavailability of venetoclax. The protocol involved the oral administration of a 100 mg venetoclax tablet under fasting conditions, followed by an intravenous (IV) microdose of 100 µg of stable isotope-labeled ([13C]) venetoclax at the time of maximum oral concentration (Tmax).[1] Plasma samples were collected over 72 hours to determine the concentrations of both oral and IV venetoclax, allowing for the calculation of the absolute bioavailability.[1]
Venetoclax Food Effect Study
The impact of food on venetoclax bioavailability was assessed in healthy subjects in a crossover study design.[2][3] Participants received a single 100 mg dose of venetoclax under three different conditions: fasting, after a low-fat breakfast, and after a high-fat breakfast.[2][3] Pharmacokinetic parameters, including AUC and Cmax, were compared across the different dosing conditions to quantify the food effect.[2][3]
ABBV-167 Bioavailability Study
The bioavailability of venetoclax delivered via ABBV-167 was evaluated in a randomized, four-sequence crossover study in healthy adult female subjects.[10] The study compared the pharmacokinetic profile of venetoclax following the administration of ABBV-167 (as both an aqueous solution and an immediate-release tablet) and a venetoclax tablet under both fasting and fed (high-fat meal) conditions.[10][11] This design allowed for a direct comparison of the relative bioavailability and the food effect between the prodrug and the active drug.[10][11] Blood samples for pharmacokinetic analysis were collected pre-dose and at various time points up to 72 hours post-dose.[10]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Venetoclax (Active Moiety of ABBV-167)
A Comparative Guide to Abbv-167 and Venetoclax: In Vivo Efficacy and Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the in vivo efficacy and pharmacokinetic profiles of the B-cell lymphoma-2 (Bcl-2) inhibitor venetoclax and its...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy and pharmacokinetic profiles of the B-cell lymphoma-2 (Bcl-2) inhibitor venetoclax and its phosphate prodrug, Abbv-167. While both compounds deliver the same active moiety, their differing formulations and resulting in vivo behavior present distinct advantages that are critical for consideration in research and clinical development.
Executive Summary
Venetoclax is a potent and selective Bcl-2 inhibitor with demonstrated efficacy in various hematological malignancies.[1][2] Abbv-167 is a phosphate prodrug of venetoclax designed to overcome the solubility challenges of the parent drug, offering improved aqueous solubility and the potential for a higher drug-load formulation with a reduced food effect.[3][4][5][6] Preclinical and clinical pharmacokinetic studies have shown that Abbv-167 is rapidly and efficiently converted to venetoclax in vivo.[3] This guide will delve into the mechanism of action of venetoclax, compare the pharmacokinetic profiles of both agents, and present in vivo efficacy data for venetoclax in various preclinical models.
Mechanism of Action: Targeting Bcl-2 with Venetoclax
Venetoclax selectively binds to the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells, preventing them from undergoing programmed cell death (apoptosis). By inhibiting Bcl-2, venetoclax restores the apoptotic pathway, leading to the death of malignant cells.[7]
Caption: Mechanism of action of venetoclax in inhibiting Bcl-2 and inducing apoptosis.
The Prodrug Approach: Abbv-167
Abbv-167 was developed to address the low aqueous solubility of venetoclax, which can limit its formulation and lead to a significant food effect.[5] As a phosphate prodrug, Abbv-167 is designed to be more water-soluble and is rapidly converted to venetoclax by phosphatases in the body.[3]
Caption: In vivo conversion of the prodrug Abbv-167 to the active drug venetoclax.
Pharmacokinetic Comparison
A clinical study in healthy volunteers demonstrated that Abbv-167 is efficiently converted to venetoclax and exhibits a reduced food effect compared to the venetoclax tablet formulation.[3]
Parameter
Venetoclax Tablet (Fasting)
Abbv-167 Solution (Fasting)
Abbv-167 Tablet (Fasting)
Abbv-167 Tablet (High-Fat Meal)
Venetoclax Cmax (ng/mL)
1080
1680
1480
2580
Venetoclax AUC∞ (ng·h/mL)
23100
32100
28600
60600
Data adapted from a study in healthy volunteers.[3]
In Vivo Efficacy of Venetoclax in Preclinical Models
The following table summarizes the in vivo efficacy of venetoclax in various xenograft models of cancer.
Significant reduction in circulating leukemic blasts.[9]
Neuroblastoma
COG-N-415x PDX
100 mg/kg, oral gavage, 5 days/week
Limited single-agent activity, but enhanced efficacy in combination therapies.[1]
MYC/BCL2 Double-Expressor DLBCL
pBIC Mouse Model
10 mg/kg, intraperitoneal, twice a week
Extended therapeutic benefit in combination with anti-CD20 immunotherapy.[10]
Experimental Protocols
General In Vivo Xenograft Study Workflow
Caption: A generalized workflow for assessing in vivo efficacy in xenograft models.
Small-Cell Lung Cancer (SCLC) Xenograft Model[2][7]
Animal Model: Immunocompromised mice.
Cell Line: DMS-53 human SCLC cells.
Implantation: Subcutaneous injection of tumor cells.
Treatment: Once tumors reached a specified volume, mice were randomized into treatment and control groups. Venetoclax was administered via oral gavage at a dose of 100 mg/kg, six days a week. The vehicle control group received the formulation excipients.
Endpoint Analysis: Tumor volume was measured regularly to assess tumor growth inhibition.
Tumor Source: Primary myeloblasts from a venetoclax-sensitive pediatric AML patient sample (LEU350).
Implantation: Intravenous transplantation of patient-derived myeloblasts.
Treatment: Treatment commenced three days post-transplantation. Animals received either vehicle or venetoclax (100 mg/kg) orally, once daily, for five days a week for two weeks.
Endpoint Analysis: Circulating leukemic blasts (human CD45+CD33+CD19- cells) were monitored serially by flow cytometry. Bone marrow samples were collected at the end of the study to enumerate medullary leukemia.
Conclusion
Abbv-167 represents a promising advancement in the delivery of venetoclax, offering the potential for a more patient-friendly formulation with reduced food-effect variability. While direct comparative in vivo efficacy studies in disease models are not yet published, the efficient conversion of Abbv-167 to venetoclax suggests that the well-documented anti-tumor activity of venetoclax will be maintained. The improved pharmacokinetic profile of Abbv-167 may lead to more consistent drug exposure, which could translate to improved efficacy and safety in the clinical setting. Further investigation into the in vivo efficacy of Abbv-167 in relevant preclinical cancer models is warranted to fully elucidate its therapeutic potential.
A Head-to-Head Showdown: AbbVie's ABBV-167 and the Landscape of BCL-2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AbbVie's BCL-2 inhibitor prodrug, ABBV-167, with other key players in the B-cell lymphoma 2 (BCL-2) inhibito...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AbbVie's BCL-2 inhibitor prodrug, ABBV-167, with other key players in the B-cell lymphoma 2 (BCL-2) inhibitor class. This analysis is supported by available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
ABBV-167, a phosphate prodrug of venetoclax, has been developed by AbbVie to enhance the aqueous solubility and bioavailability of its parent compound, a cornerstone in the treatment of various hematological malignancies.[1][2][3] While direct head-to-head clinical efficacy trials of ABBV-167 against other distinct BCL-2 inhibitors are not yet available, a comprehensive comparison can be drawn from existing preclinical data and the well-established profile of venetoclax. This guide will delve into the comparative pharmacology, selectivity, and experimental evaluation of ABBV-167 (via its active form, venetoclax) alongside other notable BCL-2 inhibitors such as navitoclax and pelcitoclax.
Comparative Analysis of BCL-2 Inhibitors
The therapeutic efficacy and safety profile of BCL-2 inhibitors are intrinsically linked to their selectivity for different members of the BCL-2 family of proteins, which includes the anti-apoptotic proteins BCL-2, Bcl-xL, and Mcl-1. High selectivity for BCL-2 is often desirable to minimize off-target toxicities, such as the thrombocytopenia associated with Bcl-xL inhibition.[4]
Note: Ki values are indicative of binding affinity, with lower values representing higher affinity. Data is compiled from multiple preclinical studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
A fundamental aspect of developing and comparing BCL-2 inhibitors is the use of robust and reproducible experimental assays. Below are detailed methodologies for key experiments frequently cited in the preclinical evaluation of these compounds.
BCL-2 Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a common method to quantify the binding affinity of an inhibitor to a BCL-2 family protein.
Principle: The assay measures the disruption of the interaction between a BCL-2 protein and a fluorescently labeled peptide derived from a pro-apoptotic BH3-only protein (e.g., BIM). An inhibitor will compete with the peptide for binding to the BCL-2 protein, leading to a decrease in the FRET signal.
This flow cytometry-based assay is used to assess the ability of a BCL-2 inhibitor to induce apoptosis in cancer cells.
Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI), a fluorescent nuclear stain, is used to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.
Materials:
Cancer cell line of interest (e.g., a leukemia or lymphoma cell line)
Cell culture medium and supplements
Test compound (BCL-2 inhibitor)
Annexin V-FITC conjugate
Propidium Iodide (PI) solution
Annexin V binding buffer
Flow cytometer
Procedure:
Seed the cancer cells in a multi-well plate and allow them to adhere or stabilize overnight.
Treat the cells with various concentrations of the BCL-2 inhibitor for a specified time (e.g., 24, 48, or 72 hours).
Harvest the cells, including both adherent and floating cells.
Wash the cells with cold PBS.
Resuspend the cells in Annexin V binding buffer.
Add Annexin V-FITC and PI to the cell suspension.
Incubate the cells in the dark at room temperature for 15 minutes.
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Visualizing Key Processes
To better understand the context of BCL-2 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
The Prodrug Advantage: Validating Abbv-167's Conversion to Venetoclax and a Look at Alternative Strategies
A comparative guide for researchers and drug development professionals on the enhanced delivery of the BCL-2 inhibitor venetoclax through the phosphate prodrug Abbv-167. This guide details the clinical validation of its...
Author: BenchChem Technical Support Team. Date: November 2025
A comparative guide for researchers and drug development professionals on the enhanced delivery of the BCL-2 inhibitor venetoclax through the phosphate prodrug Abbv-167. This guide details the clinical validation of its conversion in humans, outlines the experimental protocols, and contrasts this approach with other formulation strategies aimed at overcoming the challenges of venetoclax administration.
The development of venetoclax marked a significant advancement in the treatment of hematological malignancies, primarily through its targeted inhibition of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis. However, the therapeutic potential of venetoclax is hampered by its low aqueous solubility, significant food effect, and high pill burden associated with its amorphous solid dispersion formulation.[1][2][3][4] To address these limitations, AbbVie developed Abbv-167, a phosphate prodrug of venetoclax designed to enhance its solubility and improve its pharmacokinetic profile.[1][3] This guide provides a comprehensive overview of the clinical data validating the efficient conversion of Abbv-167 to venetoclax in humans and compares this prodrug strategy with alternative formulation approaches.
Abbv-167: Superior Pharmacokinetics and Reduced Food Effect
A clinical bioavailability study in healthy adult female subjects demonstrated that Abbv-167 is extensively and rapidly converted to venetoclax.[1] The study compared the pharmacokinetic parameters of venetoclax following the administration of the standard venetoclax tablet and two formulations of Abbv-167: an oral solution and a high drug-load immediate-release (IR) tablet.[1]
Quantitative Analysis of Venetoclax Pharmacokinetics
The following table summarizes the geometric mean pharmacokinetic parameters of venetoclax after administration of the different formulations under fasting and fed (high-fat meal) conditions.
Pharmacokinetic Parameter
Venetoclax Tablet (Fasting)
Abbv-167 Solution (Fasting)
Abbv-167 Tablet (Fasting)
Abbv-167 Tablet (High-Fat Meal)
Cmax (ng/mL)
106
212
210
259
AUCinf (ng·h/mL)
1880
3380
3220
3680
Tmax (h)
7.0
4.0
5.0
6.0
Data sourced from "Expanding the Repertoire for “Large Small Molecules”: Prodrug ABBV-167 Efficiently Converts to Venetoclax with Reduced Food Effect in Healthy Volunteers".[1]
The data clearly indicates that both Abbv-167 formulations, even under fasting conditions, lead to significantly higher maximum plasma concentrations (Cmax) and overall exposure (AUCinf) of venetoclax compared to the standard venetoclax tablet administered in a fasted state.[1] Notably, the food effect observed with the Abbv-167 tablet was markedly reduced compared to the known significant food effect of the commercial venetoclax formulation.[1]
Alternative Strategies to Enhance Venetoclax Delivery
While the prodrug approach with Abbv-167 has shown significant promise, other research efforts have focused on alternative formulation strategies to address the challenges of venetoclax's physicochemical properties. These primarily include lipid-based formulations (LBFs) and the formation of lipophilic salts.
Lipid-Based Formulations (LBFs): These formulations aim to improve the solubility and oral absorption of lipophilic drugs like venetoclax.[2] Studies have explored supersaturated LBFs which have demonstrated the potential to enhance the in vivo exposure of venetoclax.[2]
Lipophilic Salts: This strategy involves forming a salt of venetoclax with a lipophilic counterion to increase its solubility in lipid-based vehicles.[1] This approach can lead to higher drug loading in LBFs and has shown the potential to bridge the "food effect gap" by improving bioavailability in the fasted state.[1]
Compared to these alternatives, the Abbv-167 prodrug approach offers the distinct advantage of high aqueous solubility, enabling the development of a high drug-load, smaller-sized tablet, which directly addresses the issue of pill burden.[1][3]
Experimental Methodologies
The validation of Abbv-167's conversion to venetoclax was established through a robust clinical trial. Below are the key experimental protocols employed.
Clinical Bioavailability Study Protocol
An open-label, randomized, four-sequence crossover study was conducted in 12 healthy adult female subjects.[1] The study aimed to characterize the pharmacokinetics of Abbv-167 and evaluate the bioavailability of venetoclax from two prodrug formulations (solution and immediate-release tablet) under fasting and fed conditions, relative to the commercial venetoclax tablet.[1]
Study Population: Healthy adult female subjects.[1]
Dosing:
Venetoclax 100 mg tablet under fasting conditions.
Abbv-167 oral solution (equivalent to 100 mg venetoclax) under fasting conditions.
Abbv-167 immediate-release tablet (equivalent to 100 mg venetoclax) under fasting conditions.
Abbv-167 immediate-release tablet (equivalent to 100 mg venetoclax) following a high-fat meal.[1]
Sample Collection: Blood samples were collected at predefined time points for the pharmacokinetic analysis of both Abbv-167 and venetoclax.[1]
Bioanalytical Method: Plasma concentrations of Abbv-167 and venetoclax were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Formulation Protocols
Abbv-167 Oral Solution: The oral solution was prepared at the clinical site by dissolving the Abbv-167 active pharmaceutical ingredient (API) in a neutral pH buffered solution immediately before administration.[1]
Abbv-167 Immediate-Release (IR) Tablet: The IR tablets were prepared by wet granulating the Abbv-167 API with a binder, filler, and glidant. The granulation was then dried, blended with a lubricant and a disintegrant, and compressed into tablets.[1]
Venetoclax Tablet: The reference product was the commercially available venetoclax tablet, which is an amorphous solid dispersion formulation.[1]
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of venetoclax.
Caption: Experimental workflow of the clinical bioavailability study.
Caption: Abbv-167 conversion and Venetoclax signaling pathway.
A Cross-Species Examination of Abbv-167 Pharmacokinetics: A Prodrug Strategy to Enhance Venetoclax Delivery
Abbv-167, a phosphate prodrug of the B-cell lymphoma 2 (BCL-2) inhibitor venetoclax, has been developed to improve upon the pharmaceutical properties of its parent compound. This guide provides a comparative analysis of...
Author: BenchChem Technical Support Team. Date: November 2025
Abbv-167, a phosphate prodrug of the B-cell lymphoma 2 (BCL-2) inhibitor venetoclax, has been developed to improve upon the pharmaceutical properties of its parent compound. This guide provides a comparative analysis of the pharmacokinetic profiles of Abbv-167 and venetoclax across preclinical species and humans, offering valuable insights for researchers and drug development professionals.
This analysis is based on publicly available data, primarily from a study by DeGoey et al. in Molecular Cancer Therapeutics (2021). The development of Abbv-167 was driven by the need to address the low aqueous solubility of venetoclax, which results in a high pill burden and a significant food effect for patients.[1][2][3][4][5] By converting venetoclax into a more soluble phosphate prodrug, Abbv-167 aims to offer a more patient-friendly oral formulation with improved bioavailability.[1][2][3][5][6]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Abbv-167 and the resulting venetoclax exposure in mice, dogs, and humans.
Preclinical Pharmacokinetics in Mouse
Table 1: Single Dose Intravenous Pharmacokinetics of Abbv-167 and Venetoclax in Mouse
Compound
Dose (mg/kg)
Cmax (μg/mL)
Tmax (h)
AUCinf (μg·h/mL)
t1/2 (h)
Abbv-167
5
1.8
0.08
0.4
0.3
Venetoclax (from Abbv-167)
5
0.8
0.25
1.7
1.8
Table 2: Single Dose Oral Pharmacokinetics of Venetoclax after Administration of Abbv-167 in Mouse
Dose of Abbv-167 (mg/kg)
Venetoclax Cmax (μg/mL)
Venetoclax Tmax (h)
Venetoclax AUCinf (μg·h/mL)
5
0.2
1.0
0.8
30
1.1
2.0
6.5
100
3.2
4.0
28.1
Preclinical Pharmacokinetics in Dog
Table 3: Single Dose Intravenous Pharmacokinetics of Abbv-167 and Venetoclax in Dog
Compound
Dose (mg/kg)
Cmax (μg/mL)
Tmax (h)
AUCinf (μg·h/mL)
t1/2 (h)
Abbv-167
2
1.9
0.08
0.4
0.3
Venetoclax (from Abbv-167)
2
0.7
0.5
3.4
3.2
Table 4: Single Dose Oral Pharmacokinetics of Venetoclax after Administration of Abbv-167 in Dog
Dose of Abbv-167 (mg/kg)
Venetoclax Cmax (μg/mL)
Venetoclax Tmax (h)
Venetoclax AUCinf (μg·h/mL)
5
0.3
2.0
2.1
30
1.5
4.0
15.2
100
4.1
6.0
54.3
Clinical Pharmacokinetics in Healthy Human Volunteers
A clinical study in healthy female subjects compared the pharmacokinetics of venetoclax following administration of venetoclax tablets versus Abbv-167 as a solution or tablet under fasting and fed conditions.
Table 5: Geometric Mean Pharmacokinetic Parameters of Venetoclax in Humans
Formulation
Condition
Cmax (ng/mL)
Tmax (h)
AUCinf (ng·h/mL)
Venetoclax Tablet (100 mg)
Fasting
338
6.0
4830
Abbv-167 Solution (113 mg)
Fasting
734
4.0
11400
Abbv-167 Tablet (113 mg)
Fasting
681
4.0
10200
Venetoclax Tablet (100 mg)
High-Fat Meal
1060
8.0
22400
Abbv-167 Tablet (113 mg)
High-Fat Meal
1280
6.0
29100
Experimental Protocols
Preclinical Pharmacokinetic Studies
Animal Models: Male C57BL/6 mice and male beagle dogs were used for the pharmacokinetic studies.
Administration:
Intravenous (IV): Abbv-167 was administered as a solution in a vehicle of 5% dextrose in water (D5W) with 2.1 equivalents of NaOH in dogs, and in a vehicle of 0.2% HPMC in mice.
Oral (PO): Abbv-167 was administered as a solution in 0.2% HPMC (w/v) in mice and as a solution in D5W with NaOH in dogs. Doses were adjusted for molecular weight to be molar equivalents of the intended venetoclax dose.[6]
Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated for analysis.
Bioanalysis: Plasma concentrations of Abbv-167 and venetoclax were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data.
Human Pharmacokinetic Study
Study Design: An open-label, randomized, four-sequence crossover study was conducted in 12 healthy adult female subjects.
Treatments:
Venetoclax tablet (100 mg) under fasting conditions.
Abbv-167 oral solution (113 mg, molar equivalent to 100 mg venetoclax) under fasting conditions.
Abbv-167 immediate-release tablet (113 mg) under fasting conditions.
Abbv-167 immediate-release tablet (113 mg) with a high-fat meal.
Sample Collection and Analysis: Serial blood samples were collected, and plasma concentrations of venetoclax were measured using a validated analytical method.
Statistical Analysis: Pharmacokinetic parameters were calculated and compared between the different treatment arms.
Mechanism of Action: BCL-2 Inhibition
Abbv-167 is a prodrug that is rapidly converted to venetoclax in the body. Venetoclax is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[1][7] In many hematological malignancies, cancer cells overexpress BCL-2, which allows them to evade programmed cell death (apoptosis).[1][3] Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM.[1][8] This frees up the pro-apoptotic proteins to activate BAX and BAK, which then oligomerize and permeabilize the mitochondrial outer membrane.[1][8] This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating caspases and inducing apoptosis.[8]
Caption: Venetoclax (from Abbv-167) inhibits BCL-2, leading to apoptosis.
Experimental Workflow
The development and evaluation of Abbv-167 followed a structured workflow from preclinical assessment to clinical trials.
Caption: Workflow for the pharmacokinetic evaluation of Abbv-167.
A Comparative Guide to ABBV-167: A Venetoclax Prodrug with a Reduced Food Effect
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the pharmacokinetic (PK) properties of ABBV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax, with it...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) properties of ABBV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax, with its parent drug. The development of ABBV-167 was driven by the need to address the significant food effect and high pill burden associated with venetoclax, a drug characterized by high molecular weight, lipophilicity, and low aqueous solubility.[1][2][3] This guide summarizes the key experimental data demonstrating the reduced food effect of ABBV-167 and provides the underlying experimental protocols for researchers.
Pharmacokinetic Profile Comparison: ABBV-167 vs. Venetoclax
An open-label, randomized, four-sequence crossover study involving 12 healthy adult female subjects was conducted to characterize the pharmacokinetics of ABBV-167 and evaluate the bioavailability of venetoclax from two prodrug formulations (an aqueous solution and an immediate-release tablet) under fasting and fed (high-fat meal) conditions, relative to the marketed venetoclax tablet.[1] The key findings from this study are summarized in the table below.
Pharmacokinetic Parameter (units)
Venetoclax Tablet (Fasting)
ABBV-167 Solution (Fasting)
ABBV-167 Tablet (Fasting)
ABBV-167 Tablet (High-Fat Meal)
Venetoclax Cmax (ng/mL)
33.8 (43.4)
134 (33.1)
108 (43.4)
179 (40.9)
Venetoclax AUCinf (ngh/mL)
708 (45.3)
2,250 (32.8)
1,810 (45.1)
2,750 (34.0)
Venetoclax Tmax (h)
7.96 (5.98 - 12.0)
5.01 (4.00 - 8.00)
5.98 (4.00 - 8.02)
6.00 (4.00 - 12.0)
ABBV-167 Cmax (ng/mL)
N/A
1,020 (36.4)
536 (58.9)
487 (52.2)
ABBV-167 AUCinf (ngh/mL)
N/A
1,110 (35.6)
751 (55.4)
674 (48.4)
ABBV-167 Tmax (h)
N/A
0.75 (0.50 - 1.50)
1.00 (0.75 - 2.00)
1.50 (1.00 - 4.02)
Data presented as Geometric Mean (%CV), except for Tmax which is Median (Min - Max). N/A: Not Applicable. Data sourced from a clinical study in healthy volunteers.[1]
The data clearly indicates that oral administration of ABBV-167, both as a solution and a solid tablet, leads to higher venetoclax exposure in the fasted state compared to the venetoclax tablet.[1] Importantly, ABBV-167 demonstrated a significantly reduced food effect. While venetoclax exposure increases 3- to 5-fold with a high-fat meal, the increase with the ABBV-167 tablet was less pronounced, showcasing its potential to reduce pharmacokinetic variability related to food intake.[1][3]
Experimental Protocols
The following is a summary of the methodologies employed in the clinical study to assess the food effect of ABBV-167.
Study Design
An open-label, randomized, four-sequence crossover study was conducted in 12 healthy adult female subjects.[1] The study design aimed to characterize the pharmacokinetics of ABBV-167 and evaluate the bioavailability of venetoclax from two different formulations of the prodrug (aqueous solution and immediate-release tablet) under both fasting and fed conditions, with the approved venetoclax tablet serving as the comparator.[1]
Formulations
ABBV-167 Oral Solution: Prepared at the clinical site by dissolving ABBV-167 in an aqueous medium.[1]
ABBV-167 Immediate-Release (IR) Tablets: Prepared by wet granulating the active pharmaceutical ingredient (API) with a binder, filler, and glidant. The resulting granulation was dried, blended with a lubricant and a disintegrant, and then compressed into tablets.[1]
Venetoclax Tablet: Commercially available 100 mg tablets.[1]
Dosing and Sample Collection
Participants received a single dose of each formulation in different periods of the study, with a washout period between each dose.[1] Blood samples for pharmacokinetic analysis were collected at predefined time points after dosing to determine the plasma concentrations of both ABBV-167 and venetoclax.[1]
Bioanalytical Methods
Plasma concentrations of ABBV-167 and venetoclax were determined using validated bioanalytical methods.[1] These assays are crucial for accurately quantifying the levels of the prodrug and the active parent drug in the collected samples.
Visualizing the Process
To better understand the underlying mechanisms and experimental flow, the following diagrams have been generated.
Caption: Conversion of ABBV-167 prodrug to active venetoclax.
Caption: Clinical trial workflow for assessing food effect.
Conclusion
The development of ABBV-167 as a phosphate prodrug of venetoclax represents a successful strategy to overcome the limitations of the parent drug, namely its significant food effect and high pill burden.[1][2][4][5] The clinical data demonstrates that ABBV-167 provides robust exposure to venetoclax with reduced pharmacokinetic variability due to food intake.[1] This offers the potential for a more convenient and reliable dosing regimen for patients requiring BCL-2 inhibition therapy.
A Comparative Safety Analysis of AbbVie's BCL-2 Inhibitors: The Prodrug ABBV-167 and its Parent Compound Venetoclax
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the safety profiles of ABBV-167 and its active metabolite, venetoclax, a first-in-class B-cell lymphoma-2 (BCL-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of ABBV-167 and its active metabolite, venetoclax, a first-in-class B-cell lymphoma-2 (BCL-2) inhibitor. As ABBV-167 is a phosphate prodrug designed to enhance the solubility and bioavailability of venetoclax, its safety profile is intrinsically linked to that of the parent compound. This document summarizes the available clinical and preclinical data to inform research and development decisions.
Executive Summary
Venetoclax has demonstrated significant efficacy in various hematologic malignancies. Its safety profile is well-characterized, with the most significant risks being Tumor Lysis Syndrome (TLS) and myelosuppression, particularly neutropenia. Rigorous risk mitigation strategies have been established to manage these adverse events effectively.
ABBV-167 is a novel, water-soluble phosphate prodrug of venetoclax. Preclinical and early-phase clinical studies in healthy volunteers have shown that ABBV-167 is rapidly and extensively converted to venetoclax in vivo, with minimal systemic exposure to the prodrug itself.[1][2] Consequently, the safety profile of ABBV-167 is anticipated to be qualitatively similar to that of venetoclax, driven by the on-target effects of the active drug. The primary advantage of ABBV-167 lies in its improved pharmaceutical properties, which may lead to a reduced pill burden and potentially a more favorable gastrointestinal tolerability profile, although clinical data in patient populations to confirm the latter is limited.
Mechanism of Action and Signaling Pathway
Both ABBV-167 (after conversion) and venetoclax exert their therapeutic effect by selectively inhibiting the anti-apoptotic protein BCL-2. In many cancer cells, BCL-2 is overexpressed, sequestering pro-apoptotic proteins and preventing programmed cell death (apoptosis). By binding to BCL-2, venetoclax displaces these pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.
Diagram 1: Venetoclax Signaling Pathway
Comparative Safety Profile
As clinical trial data for ABBV-167 in cancer patients is not yet widely available, this comparison primarily details the established safety profile of venetoclax, which is the active form of ABBV-167. The safety of venetoclax has been extensively evaluated in numerous clinical trials across various hematologic malignancies. The following tables summarize the most frequently reported adverse events from key clinical trials of venetoclax monotherapy.
Table 1: Common Adverse Events with Venetoclax Monotherapy (Pooled data from studies M13-982, M14-032, and M12-175 in patients with previously treated CLL/SLL) [3]
Adverse Event
Any Grade (%)
Grade ≥3 (%)
Hematologic
Neutropenia
40
37
Anemia
31
17
Thrombocytopenia
21
14
Gastrointestinal
Diarrhea
41
N/A
Nausea
39
N/A
General
Fatigue
28
N/A
Infections
Upper Respiratory Tract Infection
25
N/A
N/A: Data not specified in the source for Grade ≥3.
Table 2: Serious Adverse Events with Venetoclax Monotherapy [4][5]
Serious Adverse Event
Incidence (%)
Pneumonia
9
Febrile Neutropenia
5
Sepsis
5
Pyrexia
7
Autoimmune Hemolytic Anemia
7
Key Safety Considerations
Tumor Lysis Syndrome (TLS): This is a critical and expected on-target toxicity of venetoclax due to its potent and rapid induction of apoptosis.[6] Fatal cases have been reported, even at the lowest starting dose.[6] The risk of TLS is highest at the initiation of therapy and during the dose-escalation phase.
Mitigation Strategy: A comprehensive risk assessment and management plan is mandatory for all patients starting venetoclax. This includes:
Risk Stratification: Patients are categorized as low, medium, or high risk for TLS based on tumor burden (e.g., lymph node size, absolute lymphocyte count) and renal function.
Prophylaxis: All patients should receive adequate hydration and anti-hyperuricemic agents (e.g., allopurinol) prior to the first dose.[7]
Dose Ramp-Up: A gradual 5-week dose escalation schedule is crucial to safely debulk the tumor.[8]
Intensive Monitoring: Frequent monitoring of blood chemistries (potassium, uric acid, phosphorus, calcium, and creatinine) is required, especially during the initial days of treatment and at each dose increase.[7][9] Hospitalization for initial dosing may be necessary for patients at high risk.
Myelosuppression: Neutropenia is the most common Grade 3/4 adverse event.[10][11] Anemia and thrombocytopenia are also frequently observed.[10][11]
Mitigation Strategy: Regular monitoring of complete blood counts is essential. Dose interruptions or reductions, and the use of growth factors (e.g., G-CSF) for neutropenia, may be required.
Infections: Infections, particularly upper respiratory tract infections and pneumonia, are common.[5] Serious infections and sepsis have been reported.
Mitigation Strategy: Patients should be monitored for signs and symptoms of infection. Prophylactic antimicrobials may be considered in some cases.
Experimental Protocols for Safety Assessment
The safety of venetoclax has been systematically evaluated in clinical trials through standardized protocols. A typical workflow for safety monitoring is outlined below.
Diagram 2: Safety Assessment Workflow
Detailed Methodologies:
Adverse Event (AE) Monitoring and Grading: AEs are continuously monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE), typically version 4.0.[12]
Tumor Lysis Syndrome (TLS) Assessment:
Laboratory TLS: Defined by the Cairo-Bishop criteria (abnormalities in two or more of the following: uric acid, potassium, phosphate, and calcium).
Clinical TLS: Laboratory TLS plus one or more of the following: increased creatinine, cardiac arrhythmia, or seizure.
Monitoring Schedule: For patients at risk, blood chemistries are monitored pre-dose, 6-8 hours post-dose, and 24 hours post-dose at the initiation of treatment and at each dose escalation.[7]
Hematologic Monitoring: Complete blood counts with differential are monitored at baseline and regularly throughout the treatment period to detect cytopenias.
Infection Monitoring: Patients are monitored for clinical signs and symptoms of infection at each study visit.
Conclusion
The safety profile of venetoclax is well-defined, with manageable toxicities when appropriate monitoring and mitigation strategies are implemented. The primary safety concerns are TLS and myelosuppression. As ABBV-167 is a prodrug that rapidly converts to venetoclax, its safety profile is expected to mirror that of venetoclax, driven by the pharmacology of the active compound. The improved pharmaceutical properties of ABBV-167 may offer advantages in terms of patient convenience and potentially gastrointestinal tolerability, but further clinical data in cancer patients are needed to fully characterize its comparative safety profile. Researchers and clinicians should apply the established safety monitoring and management protocols for venetoclax when designing and conducting studies with ABBV-167.
Safeguarding Research: Proper Disposal Procedures for ABBV-167
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility....
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of ABBV-167, a phosphate prodrug of the BCL-2 inhibitor venetoclax. Adherence to these procedures is mandatory to mitigate risks to personnel and the environment.
ABBV-167 and its active metabolite, venetoclax, are potent cytotoxic agents. As such, all waste generated from their handling and use must be treated as hazardous pharmaceutical waste. Standard laboratory waste streams are not appropriate for this material.
Core Disposal Principles
Disposal of ABBV-167 and related materials must not be done through standard trash or sewer systems.[1] All waste must be segregated, clearly labeled, and disposed of through an approved hazardous waste disposal facility, typically via high-temperature incineration.[2][3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of various waste streams contaminated with ABBV-167.
1. Personal Protective Equipment (PPE) Decontamination and Disposal:
Non-disposable PPE (e.g., safety glasses, lab coats): Decontaminate thoroughly using a validated procedure before reuse. If visible contamination cannot be removed, dispose of the item as cytotoxic waste.
Disposable PPE (e.g., gloves, masks, disposable gowns): Immediately after use, place all disposable PPE into a designated, sealed purple bag or a rigid, puncture-resistant container with a purple lid.[3][4] These containers must be clearly labeled as "Cytotoxic Waste."
2. Disposal of Unused or Expired ABBV-167:
Solid and Liquid Formulations: Unused or expired ABBV-167, whether in solid powder form or in solution, must be disposed of as hazardous chemical waste.
Do not attempt to neutralize the compound in the lab unless it is part of a validated experimental protocol.
Place the original container, tightly sealed, into a larger, leak-proof secondary container designated for cytotoxic waste.
Label the outer container clearly with "Cytotoxic Waste," the chemical name ("ABBV-167"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Disposal of Contaminated Labware:
Sharps (Needles, Syringes, Scalpels, Pipette Tips): All sharps contaminated with ABBV-167 must be placed immediately into a UN-approved, puncture-resistant sharps container with a purple lid.[3][4]
Empty and rinse glassware and plasticware with a suitable solvent where feasible. The rinsate must be collected and treated as liquid cytotoxic waste.
Place the rinsed or un-rinsed contaminated items into a rigid, leak-proof container with a purple lid, labeled as "Cytotoxic Waste."[3][4]
4. Management of Liquid Waste:
Aqueous and Solvent-Based Solutions: All solutions containing ABBV-167 must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Use a container made of a compatible material (e.g., glass or appropriate plastic) with a secure screw-top cap.[1][5]
Label the container "Hazardous Waste: Cytotoxic" and list all chemical constituents, including solvents and an estimated concentration of ABBV-167.
Store liquid waste in a designated satellite accumulation area within the laboratory.[6][7]
5. Spill Management and Cleanup:
Spill Cleanup Materials: Any materials used to clean up spills of ABBV-167 (e.g., absorbent pads, wipes, contaminated PPE) are considered cytotoxic waste.
Place all cleanup debris into a designated purple bag or rigid container and seal it for disposal.[4]
Waste Segregation and Storage Summary
Proper segregation is crucial to ensure safe handling and disposal. The following table summarizes the waste streams and their appropriate containers.
Needles, syringes, pipette tips, blades, or any sharp item that has contacted ABBV-167.
UN-approved, puncture-resistant sharps container with a purple lid.[3][4]
Contaminated PPE
Gloves, masks, disposable lab coats, and other personal protective equipment.
Labeled purple bags or a rigid container with a purple lid for cytotoxic waste.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for handling and disposing of ABBV-167 waste.
Caption: Workflow for the safe disposal of ABBV-167 waste streams.
This comprehensive approach to waste management is integral to the responsible conduct of research and development. For specific questions regarding your institution's policies, always consult your local Environmental Health and Safety (EHS) department.
Safeguarding Researchers: Essential Safety and Handling Protocols for Abbv-167
For Immediate Implementation: This document provides critical safety and logistical information for laboratory personnel handling Abbv-167, a potent pharmaceutical compound. Adherence to these protocols is mandatory to e...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Implementation: This document provides critical safety and logistical information for laboratory personnel handling Abbv-167, a potent pharmaceutical compound. Adherence to these protocols is mandatory to ensure personal safety and minimize environmental impact. Abbv-167 is a prodrug of venetoclax, a BCL-2 inhibitor. Due to its cytotoxic potential, it must be handled with the utmost care in a controlled laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
All personnel handling Abbv-167 must use the prescribed Personal Protective Equipment (PPE) and work within designated engineering controls. The following table summarizes the required safety measures.
Equipment/Control
Specification
Purpose
Ventilation
Chemical Fume Hood or Biological Safety Cabinet
To prevent inhalation of airborne particles. All handling of powdered Abbv-167 must be performed within these enclosures.
Primary Gloves
Nitrile Gloves (minimum 0.11 mm thickness)
To prevent direct skin contact. Must be worn at all times when handling the compound or contaminated equipment.
Secondary Gloves
A second pair of nitrile gloves
To be worn over the primary gloves for added protection, especially during weighing and reconstitution. The outer gloves should be changed immediately if contaminated.
Eye Protection
Chemical safety goggles or a face shield
To protect eyes from splashes or aerosolized particles.[1]
Lab Coat
Disposable, fluid-resistant gown
To protect clothing and skin from accidental contamination.[2]
Respiratory Protection
NIOSH/MSHA-approved respirator
Recommended when there is a risk of aerosolization and a fume hood is not available.[3]
Before handling, ensure all required PPE is correctly worn.
Conduct all weighing and initial preparation of Abbv-167 powder inside a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[4]
Use dedicated equipment (spatulas, weigh boats, etc.) for handling Abbv-167. If not possible, thoroughly decontaminate equipment after use.
Handle the compound gently to avoid creating dust.
2. Reconstitution and Dilution:
When dissolving Abbv-167, add the solvent slowly to the powder to avoid splashing.
Keep the container closed whenever possible.
Label all solutions clearly with the compound name, concentration, date, and hazard symbol.
3. Administration and Experimental Use:
When using solutions of Abbv-167, wear all prescribed PPE.
Avoid the generation of aerosols.
Any equipment that comes into contact with Abbv-167 must be decontaminated or disposed of as hazardous waste.
4. Spill Management:
In case of a spill, immediately alert others in the area.
Evacuate the immediate area if the spill is large or generates dust.
Wearing appropriate PPE, cover the spill with absorbent material.
Clean the area with a suitable decontaminating solution (e.g., 70% ethanol), working from the outside of the spill inwards.
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of Abbv-167 is considered hazardous and must be disposed of according to institutional and local regulations.
Waste Type
Disposal Procedure
Solid Waste
Contaminated gloves, gowns, weigh boats, and other disposable materials must be placed in a clearly labeled, sealed hazardous waste container.[5]
Liquid Waste
Unused solutions of Abbv-167 and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[5]
Sharps
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous materials.
All hazardous waste must be disposed of through a licensed hazardous material disposal company.[1]
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety office before any work with Abbv-167 begins. These protocols should incorporate the safety measures outlined in this document.
Logical Workflow for Handling Abbv-167
Caption: Workflow for the safe handling of Abbv-167, from preparation to disposal.